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Victoza

Cat. No.: B12822783
M. Wt: 3751 g/mol
InChI Key: YSDQQAXHVYUZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Victoza, with the active pharmaceutical ingredient Liraglutide, is a synthetic analog of human glucagon-like peptide-1 (GLP-1) that functions as a potent and selective GLP-1 receptor agonist . Liraglutide exhibits 97% amino acid sequence homology to endogenous human GLP-1, conferring a mechanism of action that mimics natural incretin physiology while being resistant to degradation by dipeptidyl peptidase-4 (DPP-4), resulting in an extended plasma half-life of approximately 13 hours . Its primary research applications are in the study of type 2 diabetes and obesity. In investigations of type 2 diabetes, Liraglutide's mechanism is characterized by its glucose-dependent stimulation of insulin secretion from pancreatic β-cells and simultaneous suppression of inappropriately elevated glucagon secretion . This dual action effectively lowers blood glucose levels with a minimal risk of hypoglycemia at normal or low glucose concentrations. Furthermore, Liraglutide slows gastric emptying, which also contributes to postprandial glycemic control . For research into obesity and metabolic diseases, Liraglutide acts on GLP-1 receptors in the brain, leading to appetite suppression and reduced caloric intake, which facilitates significant weight loss in preclinical and clinical models . Liraglutide is provided as a clear, colorless solution for subcutaneous injection at a concentration of 6 mg/mL . It is distributed in pre-filled pens, with each cartridge containing 3 mL of solution . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C172H265N43O51 B12822783 Victoza

Properties

IUPAC Name

5-[[5-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-6-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDQQAXHVYUZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C172H265N43O51
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3751 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Liraglutide Action

GLP-1 Receptor Binding and Activation Dynamics

Liraglutide (B1674861) functions by binding to and activating the GLP-1 receptor, initiating a cascade of intracellular signaling events. frontiersin.orgnih.gov

Specificity and Affinity for GLP-1 Receptors

Liraglutide is a synthetic analog of human GLP-1, sharing 97% amino acid sequence homology with native human GLP-1. nih.govnih.govdrugbank.com This structural similarity allows it to bind specifically to the GLP-1 receptor. patsnap.com The addition of a C-16 fatty acid (palmitic acid) with a glutamic acid spacer at position 26 of the peptide precursor enhances its binding to albumin, which contributes to its prolonged half-life and sustained activity. nih.govdrugbank.com While GLP-1 and glucagon (B607659) both show high specificity for their respective receptors, glucagon has a low affinity for the GLP-1R, whereas GLP-1 does not have a measurable affinity for the glucagon receptor. nih.gov Studies have assessed the binding affinity (IC50) of liraglutide for the human GLP-1R, reporting values around 0.5 to 0.7 nM. gubra.dk Achieving an optimal balance between a long plasma half-life and sufficient GLP-1R affinity in the presence of albumin has been a key aspect of developing long-acting GLP-1 analogs like liraglutide. nih.gov

GLP-1 Receptor-Coupled Adenylate Cyclase Activation

Upon binding of liraglutide, the GLP-1 receptor, a class B GPCR, couples to the stimulatory G-protein Gs. acs.orgdiabetesjournals.org This coupling leads to the activation of adenylate cyclase (AC), an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). frontiersin.orgacs.orgdiabetesjournals.orgkarger.com This activation of adenylate cyclase is a crucial step in the downstream signaling cascade initiated by liraglutide. acs.orgmsu.ru

Cyclic Adenosine Monophosphate (cAMP) Signaling Cascade Activation

The activation of adenylate cyclase by liraglutide binding to the GLP-1R results in elevated intracellular levels of cyclic adenosine monophosphate (cAMP). frontiersin.orgacs.orgkarger.comnih.govresearchgate.net cAMP acts as a potent second messenger, relaying the signal from the activated receptor into the cell. diabetesjournals.org Increased intracellular cAMP levels are central to many of the physiological effects mediated by GLP-1 receptor activation. frontiersin.orgkarger.com

Protein Kinase A (PKA) Signaling Cascade Activation

A key downstream target of elevated cAMP is Protein Kinase A (PKA). frontiersin.orgkarger.com cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. frontiersin.orgkarger.com Activated PKA then phosphorylates various target proteins within the cell, propagating the signal further. frontiersin.orgkarger.com The cAMP/PKA pathway is involved in mediating various functions of GLP-1, including the stimulation of glucose-dependent insulin (B600854) secretion from pancreatic beta cells. frontiersin.orgkarger.com Studies have shown that liraglutide activates the cAMP/PKA pathway in various cell types, including astrocytes and Kupffer cells, contributing to its protective and anti-inflammatory effects. karger.comnih.govresearchgate.netnih.gov

Detailed research findings on the activation of the cAMP/PKA pathway by liraglutide in astrocytes treated with advanced glycation end-products (AGEs) demonstrate a reversal of AGEs-mediated reduction in intracellular cAMP levels and PKA activity. karger.com The protective effects of liraglutide were abolished by inhibiting adenylyl cyclase or PKA, highlighting the importance of this pathway. karger.comnih.gov

Effect of Liraglutide on Intracellular cAMP Levels and PKA Activity in AGEs-Treated Astrocytes

Treatment GroupIntracellular cAMP Levels (% of Control)PKA Activity (% of Control)
Control100100
AGEsDecreasedDecreased
AGEs + LiraglutideIncreased (towards control levels)Increased (towards control levels)
AGEs + Liraglutide + Adenylate Cyclase InhibitorAbolished protective effectAbolished protective effect
AGEs + Liraglutide + PKA InhibitorAbolished protective effectAbolished protective effect

Based on research findings in AGEs-treated astrocytes. karger.comnih.gov

Intracellular Signaling Pathways Modulated by Liraglutide

Beyond the canonical cAMP/PKA pathway, liraglutide also modulates other intracellular signaling pathways that contribute to its diverse pharmacological actions.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway involved in regulating various cellular processes, including metabolism, proliferation, cell survival, and apoptosis. researchgate.netfrontiersin.orgfrontiersin.org Research indicates that liraglutide can activate the PI3K/Akt signaling cascade in various cell types. researchgate.netfrontiersin.orgportlandpress.com

Studies have shown that liraglutide stimulates PI3K-dependent Akt phosphorylation, which is linked to its anti-apoptotic effects. nih.gov In pancreatic beta cells, activation of the PI3K/Akt pathway by liraglutide contributes to increased cell viability and growth, as well as the inhibition of apoptosis. frontiersin.orgresearchgate.netnih.gov This pathway is also implicated in the neuroprotective effects of liraglutide, where it has been shown to be involved in protecting neurons and nucleus pulposus cells against apoptosis induced by various insults, such as high glucose or hypoxic-ischemic injury. frontiersin.orgfrontiersin.orgportlandpress.com

Activation of the PI3K/Akt pathway by liraglutide can lead to the phosphorylation and inactivation of pro-apoptotic proteins like BAD and inhibition of transcription factors such as FoxO1, further promoting cell survival. researchgate.netnih.govspandidos-publications.com The PI3K/Akt pathway also plays a role in glucose uptake by promoting the translocation of GLUT4 transporters to the cell membrane. frontiersin.org Furthermore, liraglutide has been shown to improve hepatic insulin resistance by activating the PI3K/Akt pathway, potentially through upregulation of IRS2. dovepress.comspandidos-publications.com

Modulation of PI3K/Akt Pathway Components by Liraglutide

Cell TypeEffect of Liraglutide on PI3K/Akt PathwayObserved Outcome(s)
Pancreatic Beta CellsStimulates PI3K-dependent Akt phosphorylationIncreased cell viability, inhibited apoptosis researchgate.netnih.gov
AstrocytesModulates phosphorylation of AKTIncreased cell viability and growth frontiersin.org
Nucleus Pulposus CellsActivates PI3K/Akt/mTOR/caspase-3 and PI3K/Akt/GSK3β/caspase-3 pathways frontiersin.orgProtection against high glucose-induced apoptosis frontiersin.org
NeuronsActivation of PI3K/Akt/GSK3β pathway frontiersin.orgNeuroprotection after hypoxic–ischemic brain injury frontiersin.org
HepatocytesIncreases pAKT/AKT ratio spandidos-publications.com, Upregulates IRS2/PI3K/Akt signaling dovepress.comImproved hepatic insulin resistance dovepress.comspandidos-publications.com

Based on detailed research findings in various cell types. frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgnih.govdovepress.comspandidos-publications.com

AMP-Activated Protein Kinase (AMPK)/mTOR Signaling Pathway

The AMPK/mTOR signaling pathway plays a significant role in the cellular effects of liraglutide, particularly in regulating metabolism, cell growth, and autophagy. Liraglutide has been shown to activate AMPK. elsevier.esnih.govspandidos-publications.com Activation of AMPK can then influence the activity of mTOR. elsevier.esspandidos-publications.comsciltp.comnih.gov

Studies have indicated that liraglutide can regulate pancreatic beta-cell proliferation and apoptosis via an AMPK/mTOR/P70S6K signaling pathway. sciltp.comnih.gov Liraglutide treatment has been shown to activate mTOR and its downstream effectors in INS-1 cells, an effect that can be abated by AMPK activators and mTOR inhibitors. nih.gov This suggests a complex interplay between AMPK and mTOR in mediating liraglutide's effects on beta-cell function and mass.

The AMPK/mTOR pathway is also implicated in liraglutide's effects on hepatic lipid metabolism and autophagy. elsevier.esspandidos-publications.com Liraglutide has been reported to induce autophagy mediated by the AMPK signaling pathway. elsevier.es Activation of AMPK by liraglutide can suppress the mTORC1/SREBP1 signaling pathway, which is involved in lipid synthesis, thereby reducing hepatic lipid accumulation. spandidos-publications.com

FoxO Signaling Pathway Regulation

Liraglutide influences the FoxO signaling pathway, which is critical for various cellular processes including apoptosis, proliferation, and metabolism. tandfonline.comdovepress.com As discussed earlier, liraglutide's activation of the PI3K/Akt pathway leads to the phosphorylation and inactivation of FoxO1. jksus.orgresearchgate.netspandidos-publications.comingentaconnect.com This inactivation is a key mechanism by which liraglutide suppresses pro-apoptotic activity and promotes beta-cell proliferation. jksus.orgingentaconnect.com

The FoxO signaling pathway is also involved in the regulation of gluconeogenesis. tandfonline.com By inactivating FoxO1, liraglutide can reduce the expression of genes like PEPCK and G6Pase, which are regulated by FoxO1 and are involved in glucose production in the liver. spandidos-publications.com

Research has linked liraglutide's effects on islet function and blood glucose levels to the FoxO signaling pathway, potentially through activating the PI3K/Akt pathway and regulating specific microRNAs. tandfonline.com

Wnt/β-Catenin Signaling Pathway Modulation

Liraglutide has been shown to modulate the Wnt/β-Catenin signaling pathway, a pathway important for cell proliferation, differentiation, and survival. researchgate.netdovepress.comnih.govspandidos-publications.com Activation of the Wnt/β-catenin pathway has been associated with the beneficial effects of liraglutide on liver insulin resistance. spandidos-publications.com Liraglutide treatment has been shown to increase the expression of Wnt signaling pathway-associated molecules, including β-catenin and phosphorylated GSK3β, in the liver. spandidos-publications.com This suggests that liraglutide may improve insulin resistance by activating the β-catenin/Wnt signaling pathway. spandidos-publications.com

The Wnt/β-catenin pathway is also implicated in the protective effects of liraglutide in other tissues, such as the brain and kidneys. Liraglutide has been shown to attenuate brain pathology in diabetic mice by enhancing the Wnt/β-catenin signaling pathway. spandidos-publications.comresearchgate.net In the kidneys, liraglutide suppresses the production of extracellular matrix proteins and ameliorates renal injury in diabetic nephropathy by enhancing Wnt/β-catenin signaling. nih.govphysiology.org

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Liraglutide activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in various cellular processes including cell proliferation, differentiation, stress responses, and apoptosis. jksus.orgresearchgate.netnih.govscholaris.ca Liraglutide's activation of MAPK pathways is considered crucial for glucose-stimulated insulin secretion by pancreatic beta-cells. jksus.orgresearchgate.net

Studies have reported that liraglutide can exert neuroprotective action by activating the MAPK signaling pathways. researchgate.net Additionally, liraglutide has been shown to inhibit osteoclastogenesis by inhibiting the MAPK signaling pathways via the GLP-1 receptor. nih.gov This suggests a role for MAPK signaling in mediating some of the extra-pancreatic effects of liraglutide.

Liraglutide has also been shown to protect diabetic myocardium by decreasing hyperglycemia-induced expression of p38-MAPK and JNK, two components of the MAPK pathway. scholaris.ca This indicates that liraglutide can modulate specific branches of the MAPK pathway to exert protective effects.

Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway

The Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway is another pathway influenced by liraglutide. dovepress.comscielo.brfrontiersin.org HIF-1 is a transcription factor that plays a key role in cellular responses to hypoxia and is involved in processes such as angiogenesis and glucose metabolism. nih.govfrontiersin.org

Liraglutide has been shown to activate AMPK, which in turn can stimulate HIF-1α expression and promote its translocation to the nucleus. nih.gov This activation of the AMPK-HIF-1α axis by liraglutide contributes to preventing hyperglycemia-induced endothelial dysfunction and promoting wound healing. nih.govnih.gov

Furthermore, the mTOR-dependent HIF-1α activation pathway is involved in liraglutide's effect on insulin secretion in beta-cells. frontiersin.org Liraglutide, by activating the PI3K/mTOR pathway, leads to the activation of HIF-1, which then induces the activation of glycolytic genes. frontiersin.org This enhanced glycolysis contributes to increased ATP production, leading to insulin secretion. frontiersin.org

Regulation of Gene Expression and microRNAs

Liraglutide has been shown to influence gene expression, in part, through the regulation of microRNAs (miRNAs). jksus.orgnih.gov MiRNAs are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level. nih.govendocrine-abstracts.org

Studies have identified that liraglutide treatment can significantly influence the expression levels of various miRNAs. jksus.orgnih.gov For example, a study in type 2 diabetes patients treated with liraglutide identified 33 miRNAs with differential expression, with some showing increased and others decreased levels. jksus.org Specific miRNAs, such as hsa-miR-9-5p, hsa-miR-22-3p, hsa-miR-19b-3p, hsa-miR-132-3p, and hsa-miR-93-5p, were found to be significantly linked to genes involved in key signaling pathways like PI3K/Akt, MAPK, and FOXO1. jksus.org These findings suggest that liraglutide's therapeutic effects may be mediated, at least in part, through miRNA-regulated mechanisms that modulate these signaling pathways. jksus.org

In diabetic rats, liraglutide has been reported to regulate nine specific miRNAs involved in pathways such as PI3k signaling, autophagy, FOXO, and HIF-1 signaling, contributing to enhanced islet function. tandfonline.comdovepress.com Another study in diabetic rats showed that liraglutide reduced pancreatic beta-cell apoptosis in association with a decrease in miRNA-139-5p expression. nih.gov Liraglutide can also improve the viability of pancreatic beta-cells and increase pancreatic alpha-cell apoptosis via modifications in miRNA-375 levels in murine cell lines. nih.gov

Furthermore, liraglutide has been shown to downregulate the expression of specific miRNAs in patients with obesity, such as miRNA-424. endocrine-abstracts.org Upregulated expression of miR-424 in obesity has been linked to impaired insulin signaling and glycogen (B147801) synthesis in hepatocytes. endocrine-abstracts.org The reduction of miR-424 by liraglutide could represent a potential mechanism by which it improves insulin resistance. endocrine-abstracts.org In breast cancer cells, liraglutide has been shown to inhibit proliferation and promote apoptosis through downregulation of microRNA-27a expression, which subsequently increases the expression of AMPKα2 protein. spandidos-publications.com

These findings highlight the complex role of miRNAs in mediating the diverse cellular and molecular effects of liraglutide, influencing various signaling pathways and cellular processes.

Compound NamePubChem CID
Liraglutide16134956
Liraglutide acetate171905216

Data Table: Select miRNAs and Associated Pathways Influenced by Liraglutide

miRNAAssociated Signaling PathwaysObserved Effect of LiraglutideSource
hsa-miR-9-5pPI3K/Akt, MAPK, FOXO1Influenced expression levels jksus.org
hsa-miR-22-3pPI3K/Akt, MAPK, FOXO1Influenced expression levels jksus.org
hsa-miR-19b-3pPI3K/Akt, MAPK, FOXO1Influenced expression levels jksus.org
hsa-miR-132-3pPI3K/Akt, MAPK, FOXO1Influenced expression levels jksus.org
hsa-miR-93-5pPI3K/Akt, MAPK, FOXO1Influenced expression levels jksus.org
miR-139-5pNot specified in relation to this miRNADecreased expression nih.gov
miR-375Not specified in relation to this miRNAModifications in levels nih.gov
miR-424Insulin-signaling, insulin-induced glycogen synthesisDownregulated expression endocrine-abstracts.org
miR-27aAMPKα2Downregulated expression spandidos-publications.com
miR-486FoxO signaling pathwayDifferential expression tandfonline.com
miR-215mTOR, AMPKRegulated expression dovepress.com
miR-135aWnt/β-cateninActivated pathway dovepress.com
miR-451Akt-FoxO1-PEPCK/G6PaseTargeted pathway dovepress.com
miR-122PI3K, Akt, mTORRegulated expression dovepress.com
miR-144-5pNot specified in relation to this miRNADifferential expression dovepress.com
miR-21-3pNot specified in relation to this miRNADifferential expression dovepress.com
miR-215Not specified in relation to this miRNADifferential expression dovepress.com
miR-181d-5pNot specified in relation to this miRNADifferential expression dovepress.com
miR-345-5pNot specified in relation to this miRNADifferential expression dovepress.com

Analysis of Differentially Expressed Genes and Associated Pathways

Studies investigating the molecular mechanisms of liraglutide have identified differentially expressed genes (DEGs) and enriched signaling pathways. For instance, in diabetic cardiac muscle, liraglutide treatment led to the discovery of 520 DEGs, with 159 downregulated and 361 upregulated genes. nih.govnih.gov Upregulated DEGs were significantly enriched in biological processes such as muscle system process, muscle structure development, and anatomical structure morphogenesis. nih.govnih.gov Downregulated DEGs were enriched in the detection of chemical stimulus and neurological system processes. nih.govnih.gov

KEGG pathway analysis of these DEGs revealed enrichment in pathways such as adrenergic signaling in cardiomyocytes, dopaminergic synapse, and circadian entrainment for upregulated genes. nih.govnih.gov Downregulated DEGs were enriched in olfactory transduction. nih.govnih.gov Modular analysis of the protein-protein interaction network of these DEGs identified modules associated with cardiac muscle contraction, hypertrophic cardiomyopathy (HCM), and the MAPK signaling pathway. nih.govnih.gov

In the context of fatty liver disease, liraglutide treatment in rats fed a high-fat diet resulted in DEGs enriched in endoplasmic reticulum (ER) stress, oxidative stress, and apoptosis pathways. archivesofmedicalscience.com Liraglutide was shown to reduce the expression of proteins involved in these pathways, such as p-PERK, CHOP, GRP78, GRP94, p-IRE1α, ATF6, cleaved caspase-3, caspase-9, caspase-12, and Bax, which were increased by free fatty acids. archivesofmedicalscience.com

Research in type 2 diabetic rats using miRNA omics technology identified nine differential miRNAs and predicted 3359 related target genes. nih.govdovepress.com Gene Ontology (GO) and pathway analyses indicated that these differentially expressed genes were closely related to cell proliferation, angiogenesis, and proteolysis. nih.govdovepress.com Significant signaling pathways identified included the PI signaling system, autophagy, FoxO, and HIF-1 signaling pathways. nih.govdovepress.com

Liraglutide has also been speculated to target mTOR and bidirectionally regulate AMPK and SAD-A by regulating the expression of certain miRNAs. nih.govresearchgate.net Additionally, some miRNAs regulated by liraglutide are involved in glucose synthesis and fat metabolism. nih.govresearchgate.net The Wnt/β-catenin signaling pathway has also been implicated in the effects of liraglutide on lipid metabolism, with activation of this pathway negatively affecting adipogenesis by downregulating genes involved in fatty acid and triglyceride synthesis. frontiersin.orgnih.gov Liraglutide has also been shown to improve hepatic insulin resistance by activating the canonical Wnt signaling pathway. spandidos-publications.com

Here is a summary of some pathways associated with liraglutide's action based on differential gene expression analysis:

Pathway NameAssociated ProcessSource Organism/Context
Adrenergic signaling in cardiomyocytesCardiac muscle functionDiabetic rat cardiac muscle
Dopaminergic synapseNeurological processesDiabetic rat cardiac muscle
Circadian entrainmentBiological rhythmsDiabetic rat cardiac muscle
Olfactory transductionDetection of chemical stimuliDiabetic rat cardiac muscle
ER stressCellular stress responseFatty liver disease (rat hepatic cells)
Oxidative stressCellular damage and defenseFatty liver disease (rat hepatic cells)
ApoptosisProgrammed cell deathFatty liver disease (rat hepatic cells), Pancreatic β-cells
PI signaling systemVarious cellular processes, including growth & survivalType 2 diabetic rats (pancreatic tissue)
AutophagyCellular degradation and recyclingType 2 diabetic rats (pancreatic tissue)
FoxO signaling pathwayApoptosis, metabolism, stress resistanceType 2 diabetic rats (pancreatic tissue), Hepatic insulin resistance
HIF-1 signaling pathwayResponse to hypoxia, cell survivalType 2 diabetic rats (pancreatic tissue), Pancreatic β-cells
Wnt/β-catenin signaling pathwayLipid metabolism, hepatic insulin resistanceAdipose tissue, Liver
MAPK signaling pathwayCell proliferation, differentiation, apoptosisDiabetic rat cardiac muscle, β-cell function
PI3K/Akt pathwayCell survival, growth, glucose uptakePancreatic β-cells, Liver, Diabetic rat cardiac muscle

MicroRNA Regulation (e.g., miR-486, miR-215, miR-135a, miR-181b-5p)

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level. frontiersin.org Studies have shown that liraglutide can influence the expression of various miRNAs, which in turn modulate cellular processes relevant to its therapeutic effects. jksus.orgnih.govdovepress.com

miR-486: In type 2 diabetic rats, liraglutide treatment was found to regulate the expression of miR-486 in pancreatic tissue. nih.govdovepress.com This regulation might be linked to a decrease in apoptosis and promotion of islet cell proliferation. nih.gov miR-486 has been shown to be related to Neurod6, and the FoxO pathway was found to be enriched in analyses involving this miRNA. nih.govdovepress.com It is speculated that liraglutide's effect on blood glucose and islet function might be related to the FoxO signaling pathway, possibly through activating the PI3K/Akt pathway and regulating miR-486 and its downstream gene Neurod6. nih.govdovepress.com Low expression of miR-486 has been reported to regulate the signaling pathway of insulin growth factor (IGF-1R). nih.gov miR-486-5p has been shown to inhibit the proliferation of cancer cells and promote apoptosis by inhibiting IGF-1R and its downstream targets like mTOR, STAT3, and c-Myc. nih.gov

miR-215: Research suggests that liraglutide may regulate the expression of miR-215. nih.govresearchgate.net Upregulating miR-215 expression has been shown to significantly reduce the expression of mTOR, indicating that miR-215 is a downstream target of mTOR. nih.govresearchgate.net Based on these findings, it is speculated that liraglutide could target mTOR and bidirectionally regulate AMPK and SAD-A by influencing miR-215 gene expression. nih.govresearchgate.net miR-215 has also been observed to be involved in glucose synthesis and fat metabolism. nih.govresearchgate.net

miR-135a: miR-135a is another miRNA whose expression can be regulated by liraglutide. nih.gov In type 2 diabetic rats, miR-135a-5p was identified as a differentially expressed miRNA after liraglutide treatment. nih.gov Like miR-215, miR-135a has been observed to be involved in glucose synthesis and fat metabolism. nih.gov miR-135a has been reported to activate the Wnt/β-catenin signaling pathway by targeting downstream genes, which can inhibit the biochemical process of adipocytes and elevated triglyceride levels. nih.gov Upregulation of miR-135a may influence the development of renal fibrosis in diabetic patients, suggesting it as a potential therapeutic target for diabetic nephropathy. frontiersin.org

miR-181b-5p: miR-181b-5p has been shown to participate in liver glycogen synthesis by targeting recombinant early growth response protein 1 (EGR1). nih.gov Studies have indicated that miR-181b improves glucose homeostasis and insulin sensitivity by regulating endothelial function in white adipose tissue. researchgate.net Upregulation of miR-181b-5p has been reported to reverse high-glucose-induced suppression of glycogenesis by targeting EGR1. researchgate.net miR-181b is also reported to negatively correlate with nuclear factor kappa B (NF-κB) expression, linking it to inflammation in type 2 diabetes. mdpi.com The miR-181 family, including miR-181b, is involved in regulating both β-cell replication and glucose-stimulated insulin secretion (GSIS). nih.gov

Here is a table summarizing the discussed miRNAs and their associations with liraglutide action:

miRNAObserved Regulation by LiraglutideAssociated Pathways/ProcessesSource Organism/Context
miR-486RegulatedApoptosis, islet cell proliferation, FoxO signaling, PI3K/Akt pathway, IGF-1R signalingType 2 diabetic rats (pancreatic tissue)
miR-215RegulatedmTOR signaling, AMPK, SAD-A, glucose synthesis, fat metabolismType 2 diabetic rats (pancreatic tissue)
miR-135aRegulatedGlucose synthesis, fat metabolism, Wnt/β-catenin signaling, adipocyte processes, renal fibrosisType 2 diabetic rats (pancreatic tissue)
miR-181b-5pInvolved/AssociatedLiver glycogen synthesis, EGR1 targeting, glucose homeostasis, insulin sensitivity, inflammation, β-cell functionLiver, Adipose tissue, Pancreatic β-cells

Beyond these specific miRNAs, liraglutide treatment has been associated with changes in the expression of other miRNAs, including a decrease in miR-139-5p expression in diabetic rat pancreas and INS-1 cells, which contributed to its anti-apoptotic effect by targeting IRS1. jksus.orgplos.org Other miRNAs found to be significantly linked to pathways like PI3K/Akt, MAPK, and FOXO1 signaling in type 2 diabetes patients treated with liraglutide include hsa-miR-9-5p, hsa-miR-22-3p, hsa-miR-19b-3p, hsa-miR-132-3p, and hsa-miR-93-5p. jksus.org

Physiological Effects and Organ Specific Mechanisms

Pancreatic Islet Cell Homeostasis

Liraglutide (B1674861) influences pancreatic islet cell homeostasis through several mechanisms, contributing to improved glucose control.

Liraglutide stimulates insulin (B600854) secretion from pancreatic beta cells in a glucose-dependent manner. europa.eumedsafe.govt.nznovonordisk.com.ausahpra.org.zapatsnap.comeuropa.eudrugbank.comresearchgate.nettga.gov.auopenaccessjournals.comnih.govdovepress.com This means that insulin release is enhanced when blood glucose levels are high, aiding in the reduction of hyperglycemia. medsafe.govt.nznovonordisk.com.ausahpra.org.zapatsnap.comeuropa.eutga.gov.au Conversely, during periods of low blood glucose (hypoglycemia), liraglutide diminishes insulin secretion, thereby reducing the risk of further glucose lowering. medsafe.govt.nznovonordisk.com.ausahpra.org.zaeuropa.eudrugbank.comtga.gov.au Studies have shown that liraglutide increases both the first and second phases of insulin secretion in patients with type 2 diabetes. nih.gov Research in alloxan-induced diabetic mice demonstrated that chronic liraglutide treatment improved insulin response to oral glucose load. researchgate.netnih.govplos.org

Liraglutide also lowers inappropriately high glucagon (B607659) secretion from pancreatic alpha cells, and this effect is also glucose-dependent. europa.eumedsafe.govt.nznovonordisk.com.ausahpra.org.zapatsnap.comeuropa.eudrugbank.comresearchgate.nettga.gov.auopenaccessjournals.comdovepress.com When blood glucose is elevated, liraglutide inhibits glucagon secretion, which in turn reduces hepatic glucose production. medsafe.govt.nznovonordisk.com.ausahpra.org.zapatsnap.comeuropa.eutga.gov.audovepress.com This contributes to lowering blood glucose levels. medsafe.govt.nznovonordisk.com.ausahpra.org.zatga.gov.au Importantly, during hypoglycemia, liraglutide does not impair the glucagon secretion response, helping to prevent further drops in blood sugar. medsafe.govt.nznovonordisk.com.ausahpra.org.zaeuropa.eudrugbank.comtga.gov.au Studies have shown that liraglutide decreased fasting glucagon levels. openaccessjournals.com

Preclinical studies have indicated that liraglutide may increase pancreatic beta cell mass and function by stimulating beta cell replication (proliferation). sahpra.org.zaopenaccessjournals.comdovepress.comsochob.clnih.goveuropeanreview.orgmdpi.comresearchgate.net In animal models of type 2 diabetes, liraglutide significantly increased beta cell mass and proliferation rate. researchgate.netnih.govdovepress.complos.orgnih.gov For instance, a 30-day treatment with liraglutide in alloxan-induced diabetic mice resulted in a 2-fold higher mass of pancreatic beta cells compared to the vehicle group. researchgate.netnih.govplos.org Liraglutide increased the proliferation rate of pancreatic beta cells in these mice. researchgate.netnih.govplos.org In vitro studies with human pancreatic islet cells have also shown that liraglutide promoted beta cell proliferation. dovepress.com

Here is a data table summarizing findings on beta cell mass and proliferation in an animal model:

Study ModelTreatment DurationLiraglutide Effect on Beta Cell MassLiraglutide Effect on Beta Cell ProliferationSource
Alloxan-induced diabetic mice30 days2-fold increase vs vehicleIncreased rate vs vehicle researchgate.netnih.govplos.org
db/db miceIn vitroIncreased massStimulated replication dovepress.comnih.gov

Liraglutide has been shown to prevent beta cells from apoptotic cell death, contributing to enhanced beta cell survival. novonordisk.com.ausahpra.org.zapatsnap.comeuropa.eunih.govdovepress.comsochob.clnih.goveuropeanreview.orgmdpi.comresearchgate.netdrugs.commedscape.com In vitro studies have demonstrated that liraglutide attenuated beta cell apoptosis under adverse conditions, such as those induced by high concentrations of free fatty acids and pro-inflammatory cytokines. europa.eu Liraglutide prevented beta cells from apoptotic cell death in alloxan-induced diabetic mice. researchgate.netnih.govplos.org Data from this study suggested that liraglutide prevents further loss of beta cells by decreasing apoptosis. researchgate.net The molecular mechanism of the anti-apoptotic action of liraglutide in beta cells can involve the activation of PI3K-dependent AKT signaling, leading to the inactivation of pro-apoptotic proteins like BAD and inhibition of FoxO1 transcription factor. nih.gov Liraglutide may also improve pancreatic islet beta cell apoptosis by inhibiting the IKKε/NF-κB pathway. europeanreview.orgresearchgate.net Studies suggest that stimulation of autophagic flux by GLP-1 is critical for its protective effects against beta cell apoptosis in lipotoxic and glucolipotoxic conditions. mdpi.com Liraglutide protected insulinoma cells from high glucose-induced apoptosis, which was accompanied by a significant increase in autophagy. nih.gov

Some research has explored the potential of liraglutide to stimulate islet neogenesis, the formation of new islets. While some in vitro studies and studies in certain animal models have suggested a role for GLP-1 receptor agonists in islet neogenesis, findings specifically for liraglutide in this regard are not consistently reported across all studies. dovepress.comnih.govdrugs.com One study using an inducible cell tracing system in alloxan-induced diabetic mice found no or little contribution of neogenesis to the observed increase in beta cell mass after liraglutide treatment under the conditions used in that study. researchgate.netnih.govplos.orgnih.gov However, other research, particularly in the context of type 1 diabetes models, has suggested that beta cell replacement, including neogenesis, could be aiding factors and support the role of liraglutide in beta cell mass restoration. frontiersin.org

Liraglutide has been shown to reduce oxidative stress in pancreatic islet cells. europa.eunih.gov In alloxan-induced diabetic mice, liraglutide treatment reduced oxidative stress in pancreatic islet cells. researchgate.netnih.govplos.orgnih.gov This reduction in oxidative stress may contribute to the beneficial effects of liraglutide on beta cell function and survival. plos.org Liraglutide may protect pancreatic islets from ischemic injury during cold preservation by reducing oxidative stress and activating Akt signaling. nih.gov This protective effect is associated with upregulating antioxidant enzyme levels and inhibiting reactive oxygen species accumulation. nih.gov

Gastrointestinal System Modulation

Liraglutide is known to delay gastric emptying, a mechanism that contributes to its effects on postprandial glucose levels and can influence satiety. wikipedia.orgmims.comvanguardsurgical.netnih.gov This delay is mediated through the activation of GLP-1 receptors located on vagal afferents, which transmit signals from the gastrointestinal tract to the brain, and also through direct effects on gastric motility. vanguardsurgical.net Liraglutide inhibits the motility of the stomach antrum and duodenum, as well as pyloric contractions, collectively contributing to slowed gastric emptying. vanguardsurgical.net The mechanism involves both peripheral and central pathways that affect gastric motility. vanguardsurgical.net

The effect of liraglutide on gastric emptying can differ between acute and chronic administration, although the picture is complex and subject to tachyphylaxis. Acute administration of GLP-1 or liraglutide has been shown to potently slow gastric emptying. oup.comnih.gov However, with chronic exposure, the effect on gastric emptying may be diminished over time, a phenomenon known as tachyphylaxis. oup.comnih.govresearchgate.netdiabetesjournals.org Studies in rats showed that while both liraglutide and exenatide (B527673) exerted robust acute reductions in gastric emptying, the effect was markedly diminished following 14 days of dosing with liraglutide. nih.govresearchgate.net In humans, mean gastric half-emptying times were prolonged after 5 weeks of treatment but significantly less so after 16 weeks in one study. oup.comoup.com Nevertheless, some residual slowing of gastric emptying may remain with sustained use. oup.com

There is substantial interindividual variability in the effects of liraglutide on gastric emptying. oup.comoup.comresearchgate.net Not every individual experiences a significant delay in gastric emptying with liraglutide treatment. oup.com The magnitude of gastric emptying delay can be variable and may be less prominent in individuals with slower baseline gastric emptying. oup.comoup.com This variability in response highlights that the degree to which gastric emptying is affected by liraglutide can differ considerably among individuals. oup.comoup.com

Delayed Gastric Emptying Mechanisms

Central Nervous System Regulation of Energy Balance

Liraglutide's impact on energy balance is significantly mediated by its actions within the central nervous system (CNS), particularly in the hypothalamus, a key region for regulating appetite and metabolism. gubra.dknih.govbioscientifica.com Studies have shown that peripherally administered liraglutide can cross the blood-brain barrier and access specific brain areas, including the hypothalamus. gubra.dknews-medical.netnih.govjci.org

Hypothalamic Targets and Neuron Activation

Within the hypothalamus, liraglutide primarily targets neurons in the arcuate nucleus (ARC). gubra.dknews-medical.netnih.govjci.org The ARC contains two main neuronal populations with opposing effects on appetite: proopiomelanocortin (POMC)/cocaine- and amphetamine-regulated transcript (CART) neurons, which promote satiety, and neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons, which stimulate hunger. gubra.dknih.govjci.org Liraglutide has been shown to influence the activity of these neuronal populations. nih.govnih.gov

Proopiomelanocortin (POMC)/Cocaine- and Amphetamine-Regulated Transcript (CART) Neuron Activation

Liraglutide directly activates POMC/CART neurons in the ARC. gubra.dknih.govnih.gov Electrophysiological studies in murine brain slices have demonstrated that GLP-1, the native hormone that liraglutide mimics, directly stimulates POMC/CART neurons, leading to depolarization and an increase in action potentials. gubra.dk This activation is mediated, in part, via TrpC5 channels. nih.govnih.gov Research suggests that liraglutide is internalized in POMC/CART neurons within the ARC after peripheral injection. gubra.dknews-medical.netnih.govjci.org The activation of POMC neurons is crucial for the anorexigenic (appetite-suppressing) effects of liraglutide. scielo.br

Impact on Satiety and Hunger Signals

Liraglutide influences subjective feelings of appetite by modulating satiety and hunger signals. bioscientifica.comnews-medical.netjci.orgmdpi.comeuropa.eutga.gov.audovepress.comresearchgate.netnih.gov It increases feelings of fullness and satiety while decreasing feelings of hunger and prospective food consumption. jci.orgeuropa.eutga.gov.auresearchgate.net These effects are consistent with the observed activation of satiety-promoting POMC/CART neurons and inhibition of hunger-stimulating NPY/AgRP neurons in the hypothalamus. gubra.dknih.govnews-medical.netnih.govnih.govjci.orgsemanticscholar.org Studies using visual analogue scales have quantified these changes in appetite perception. bioscientifica.comdovepress.comresearchgate.netdoi.orgsochob.cl

Table 1: Impact of Liraglutide on Appetite Ratings (Example Data)

Appetite ParameterChange with Liraglutide (vs. Placebo)Statistical SignificanceSource
Postprandial Hunger RatingsSignificantly LowerP < 0.01 doi.org
Minimum Hunger RatingsSignificantly LowerP < 0.01 doi.org
Overall Appetite ScoreSignificantly Higher (Reduced Appetite)P = 0.05 doi.org
Maximum Fullness RatingsSignificantly HigherP = 0.001 doi.org
Minimum Prospective Food Consumption RatingsSignificantly LowerP = 0.01 doi.org
Hunger (RCT with IBT)Larger Reductionsp = 0.005 researchgate.net
Fullness (RCT with IBT)Larger Increasesp = 0.001 researchgate.net

Reduction of Energy Intake and Altered Food Preference

Beyond simply reducing the quantity of food consumed, liraglutide may also influence food preference. Animal studies have reported changes in food preference in rats treated with liraglutide, including a reduction in high-fat food preference. doi.orgfrontiersin.orgdovepress.comresearchgate.net While some human studies have not observed significant changes in macronutrient composition of meals, others have indicated a potential shift, such as reduced cravings for savory foods or lower explicit liking for high-fat and non-sweet foods with GLP-1RAs. researchgate.netdoi.orgsochob.cl

Adipose Tissue and Lipid Metabolism

Studies in high-fat diet-fed obese mice demonstrated that liraglutide treatment significantly reduced white adipose tissue (WAT) mass and ameliorated glucose and lipid metabolism. jst.go.jp This included decreased serum levels and transcript levels of leptin, while increasing leptin receptor expression and phosphorylation of STAT3 in WAT, suggesting an improvement in leptin resistance. jst.go.jp

Liraglutide can influence lipolysis and lipogenesis in adipose tissue. Research indicates that liraglutide can stimulate the AMPK pathway, leading to the activation of Sirtuin 1 (SIRT1), which upregulates lipolytic proteins, resulting in triglyceride depletion in white adipose tissue. frontiersin.org It may also negatively influence the expression of peroxisome proliferator-activated receptors (PPARs), downregulating proteins associated with lipid metabolism. frontiersin.org Some studies have shown increased expression of adipose tissue triglyceride lipase (B570770) and carnitine palmitoyl (B13399708) transferase-1, enzymes involved in lipid oxidation, after liraglutide treatment. doi.org

Furthermore, liraglutide has been associated with improvements in serum lipid profiles, including reductions in total cholesterol, LDL cholesterol, VLDL, and triglycerides. mdpi.comelsevier.esbioscientifica.com It can also reduce epicardial adipose tissue thickness and hepatic lipid droplets. mdpi.com The effects on adipose tissue metabolism contribute to reduced fat accumulation and improved energy expenditure. frontiersin.org

Table 2: Effects of Liraglutide on Adipose Tissue and Lipid Parameters

ParameterChange with LiraglutideSource
White Adipose Tissue MassDecreased jst.go.jp
Visceral FatDecreased mdpi.comeuropa.eubioscientifica.comdoi.org
Serum Leptin LevelsDecreased jst.go.jp
WAT Leptin Receptor ExpressionIncreased jst.go.jp
WAT p-STAT3 PhosphorylationIncreased jst.go.jp
TriglyceridesDecreased mdpi.comelsevier.esbioscientifica.com
Total CholesterolDecreased mdpi.combioscientifica.com
LDL CholesterolDecreased mdpi.combioscientifica.com
VLDLDecreased mdpi.com
Adipose Tissue Triglyceride Lipase ExpressionIncreased doi.org
Carnitine Palmitoyl Transferase-1 ExpressionIncreased doi.org

Effects on Hepatic Lipid Accumulation and Metabolism

The SHP1/AMPK signaling pathway has been implicated in the effects of liraglutide on hepatic steatosis in NAFLD models mdpi.com. SHP1 (PTPN6) is a protein expressed in hepatic tissue that has been recognized as a negative regulator in NAFLD pathogenesis, promoting lipid accumulation, inflammation, and oxidative stress mdpi.com. Studies have shown that in NAFLD models, SHP1 is significantly upregulated while AMPK is downregulated; liraglutide treatment ameliorated lipid accumulation and showed hepatoprotective effects by inhibiting hepatic SHP1, leading to AMPK activation mdpi.com.

Furthermore, liraglutide may promote reverse cholesterol transport (RCT) and reduce hepatic lipid accumulation, potentially mediated by activating the MAPK/ERK1/2 signaling pathway, which results in increased ABCA1 expression in HepG2 cells under high-glucose conditions mdpi.com. Some research also suggests that liraglutide can improve liver fatty acid oxidation in obese mice and reduce liver fat accumulation by activating the liver SIRT1/PGC-1α/PEPCK pathway e-dmj.org.

Clinical studies have also investigated the effects of liraglutide on liver fat content in patients with type 2 diabetes and NAFLD. One study showed that liraglutide treatment was associated with a significant decrease in liver fat content oup.com. While some in vitro studies indicated that GLP-1 suppresses hepatic lipogenesis and activates hepatic fatty acid β-oxidation, a clinical study in humans with type 2 diabetes did not confirm significant changes in hepatic de novo lipogenesis or β-hydroxybutyrate levels (a marker of fat oxidation) despite a decrease in liver fat nih.gov. However, this study involved similar weight loss in both liraglutide and placebo groups, suggesting the observed liver fat reduction might be partly weight-dependent nih.gov.

Regulation of Genes Involved in De Novo Lipogenesis

Liraglutide, as a GLP-1 receptor agonist, has been associated with the regulation of genes involved in de novo lipogenesis (DNL), the process by which carbohydrates are converted into fatty acids. GLP-1 receptor agonists can negatively affect adipogenesis by downregulating the expression of genes related to DNL frontiersin.orgfrontiersin.org. These downregulated genes can include DGAT1, SCD1, ApoB, FABP1, and FOXA1, which are involved in the synthesis of fatty acids and triglycerides frontiersin.orgfrontiersin.org.

The AMPK pathway also plays a role in inhibiting lipogenesis by regulating lipogenic genes like acetyl-CoA carboxylase (ACC) frontiersin.orgfrontiersin.org. Inhibition of ACC suppresses DNL and improves fatty acid oxidation frontiersin.orgfrontiersin.org. Studies have shown that liraglutide can decrease de novo lipogenesis in vivo, as measured by the incorporation of deuterated 2H2O into palmitate researchgate.net. In vitro experiments using human hepatocyte cell lines and primary cultures have also shown decreased DNL after treatment with a GLP-1 receptor agonist researchgate.net.

Some studies in animal models have shown that liraglutide may improve lipid metabolism and fat deposition by downregulating the expression of lipid metabolism-related genes such as FAS and ACC-a mRNA e-dmj.org. Conversely, other animal experiments have shown significantly higher expression of liver tissue FAS and ACC-a mRNA in liraglutide-treated rats compared to controls e-dmj.org. These seemingly conflicting results highlight the complexity of the mechanisms and potential species-specific differences.

Hyperglycemia is known to stimulate hepatic de novo lipogenesis, and the reduction in hyperglycemia during liraglutide treatment may contribute to diminished DNL by reducing the activation of carbohydrate-responsive element-binding protein oup.com.

Modulation of Fatty Acid Uptake

Liraglutide may also modulate fatty acid uptake in various tissues. A decreased expression of genes like FABP1 and FOXA1, which are involved in fatty acid uptake, has been linked to the effects of GLP-1 receptor agonists frontiersin.orgfrontiersin.org. This suggests a potential mechanism by which liraglutide could influence the availability of fatty acids for hepatic lipid synthesis.

Some studies in animal models have shown that liraglutide treatment resulted in a significant increase of liver fatty acid binding protein (LFABP) nih.gov. LFABP enhances the uptake of long-chain fatty acids nih.gov. This finding, while seemingly counterintuitive to reducing hepatic lipid accumulation, might be part of a complex metabolic reprogramming where increased uptake is coupled with enhanced oxidation or export.

Liraglutide has also been shown to suppress non-esterified free fatty acids (NEFA) levels d-nb.info. This reduction in circulating free fatty acids could indirectly impact hepatic fatty acid uptake by reducing the substrate availability.

Mechanistic Basis of Visceral Adiposity Reduction

Liraglutide has been shown to significantly reduce visceral adipose tissue (VAT) in both human studies and animal models mattioli1885journals.comnih.gov. The reduction in VAT is considered crucial for improving metabolic disorders associated with obesity nih.gov.

The mechanistic basis for this reduction involves several pathways. Liraglutide can modulate the activity of AMP-activated protein kinase (AMPK) in peripheral organs, including adipocytes, by activating the PI3K/Akt pathway mattioli1885journals.com. Activation of AMPK in adipose tissue can lead to the activation of Sirtuin 1 (SIRT1), which in turn upregulates the expression of lipolytic proteins like triacylglycerol lipase frontiersin.orgfrontiersin.org. This process promotes the breakdown of triglycerides in white adipose tissue, resulting in reduced fat accumulation frontiersin.orgfrontiersin.org.

In db/db mice, liraglutide treatment led to a significant reduction in VAT weight, which was associated with the activation of AMPK and suppression of Akt in VAT nih.gov. Specifically, the protein levels of pAMPK and pACC were increased, while pAkt and pP38MAPK were reduced in VAT after liraglutide treatment nih.gov. This suggests that liraglutide reduces lipogenetic signals in visceral adipose tissue, contributing to the reduction in VAT nih.gov.

Here is a table summarizing some of the observed effects of Liraglutide on hepatic and visceral fat:

Tissue/ParameterEffect of Liraglutide TreatmentKey Mechanism/Associated FactorSource(s)
Hepatic Lipid AccumulationDecreasedEnhanced autophagy (TFEB pathway), SHP1 inhibition, AMPK activation, MAPK/ERK1/2 pathway, SIRT1/PGC-1α/PEPCK pathway mdpi.com, e-dmj.org, nih.gov
Hepatic De Novo LipogenesisDecreasedDownregulation of lipogenic genes (DGAT1, SCD1, ApoB, FABP1, FOXA1), ACC inhibition, AMPK pathway, reduced hyperglycemia frontiersin.org, frontiersin.org, researchgate.net, oup.com
Fatty Acid Uptake (Hepatic)Modulated (potential increase in LFABP, decrease in FABP1/FOXA1 expression)Involvement of LFABP, FABP1, FOXA1 frontiersin.org, frontiersin.org, nih.gov
Non-esterified Free Fatty Acids (Circulating)SuppressedDirect modulation, enhanced insulin secretion d-nb.info
Visceral Adipose TissueReducedAMPK activation, Akt suppression, increased lipolysis (SIRT1/triacylglycerol lipase), reduced food intake, delayed gastric emptying frontiersin.org, frontiersin.org, mattioli1885journals.com, nih.gov
Perirenal FatReducedSpecific reduction within visceral fat depots karger.com, uoc.edu

Renal System Responses

Liraglutide has demonstrated beneficial effects on the renal system, particularly in the context of diabetic kidney disease (DKD). These renoprotective effects are mediated through various mechanisms.

Renoprotective Mechanisms

Liraglutide's renoprotective effects extend beyond its glucose-lowering capabilities nih.govfrontiersin.org. Studies have shown that liraglutide can increase glomerular filtration rate (GFR) and reduce albuminuria in patients with type 2 diabetes frontiersin.orgresearchgate.netnih.gov. The reduction in albuminuria is a key indicator of improved renal function and is crucial in mitigating the risk of end-stage renal disease (ESRD) and cardiovascular diseases nih.gov.

One proposed mechanism involves the regulation of the transient receptor potential canonical 6 (TRPC6) and NADPH oxidases pathways researchgate.netmdpi.com. TRPC6 channels are involved in calcium entry into renal cells, which is required for the activation of NADPH oxidases (DUOX1 and DUOX2), enzymes that produce reactive oxygen species (ROS) and contribute to podocyte loss and proteinuria in DKD researchgate.netmdpi.com. Liraglutide has been shown to selectively inhibit TRPC6 expression, subsequently reducing ROS production and protecting podocyte structure and function in DKD models researchgate.net.

Liraglutide may also exert renoprotective effects by inhibiting the activation of TGF-β1, a key mediator of renal fibrosis nih.gov. In in vitro models, liraglutide significantly decreased TGF-β1 levels and reduced collagen synthesis, which is increased in diabetic nephropathy nih.gov.

Other mechanisms include the activation of the JAK/STAT signaling pathway, which has been implicated in liraglutide-induced renoprotection frontiersin.org. Liraglutide has been shown to attenuate the phosphorylation of JAK2 and STAT3 in AGE-stimulated endothelial cells and in the kidney of diabetic mice frontiersin.org.

Furthermore, liraglutide has been reported to increase renal endothelial nitric oxide synthase (eNOS) levels by downregulating NF-κB, a central player in the inflammatory pathway in DKD frontiersin.org.

Mitigation of Renal Inflammation and Oxidative Stress

Inflammation and oxidative stress are significant contributors to the development and progression of diabetic kidney disease researchgate.netnih.govsciencescholar.us. Liraglutide has been shown to mitigate renal inflammation and oxidative stress through several pathways.

Liraglutide can reduce renal oxidative stress by inhibiting NAD(P)H through increased cAMP and PKA production or by reducing the activation of TGF-β1 and CTGF nih.gov. It has also been shown to reduce oxidative stress by inhibiting NADPH oxidase activation in the kidney sciencescholar.us.

Studies in patients with type 2 diabetes have demonstrated that liraglutide treatment leads to a significant decrease in inflammatory markers such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) nih.govresearchgate.net. Concurrently, markers of antioxidant defense, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase, were significantly increased after liraglutide treatment nih.govresearchgate.net. This suggests that the renoprotective effect of liraglutide is associated with the alleviation of oxidative stress and inflammation nih.govresearchgate.netuu.nl.

In animal models, liraglutide has been shown to attenuate renal injury by reducing TNF-α and other inflammatory markers sciencescholar.us. The inhibition of NF-κB activation, which is involved in the inflammatory response in mesangial cells, is another mechanism by which liraglutide may reduce renal inflammation frontiersin.org.

The reduction in oxidative stress by liraglutide may also be linked to its ability to increase the urinary level of glutathione peroxidase, an intrinsic antioxidant enzyme researchgate.net.

Here is a table summarizing some of the observed effects of Liraglutide on the renal system:

Renal ParameterEffect of Liraglutide TreatmentKey Mechanism/Associated FactorSource(s)
Glomerular Filtration RateIncreasedBeyond glucose-lowering effects researchgate.net, frontiersin.org
AlbuminuriaReducedAlleviation of oxidative stress and inflammation, TRPC6 inhibition researchgate.net, frontiersin.org, researchgate.net, nih.gov
Renal FibrosisAttenuatedInhibition of TGF-β1, inhibition of kidney fibrosis nih.gov, researchgate.net
Renal Oxidative StressReducedInhibition of NADPH oxidases, increased antioxidant enzymes (SOD, glutathione peroxidase), reduced MDA nih.gov, researchgate.net, sciencescholar.us, nih.gov, researchgate.net
Renal InflammationReducedDecrease in TNF-α, IL-6, MCP-1; inhibition of NF-κB activation frontiersin.org, sciencescholar.us, nih.gov, researchgate.net
Podocyte Function/StructureProtectedTRPC6 inhibition, reduced ROS production researchgate.net

Glomerular Hemodynamics Modulation

The effect of GLP-1 receptor agonists like liraglutide on glomerular hemodynamics is a subject of ongoing research and can be considered controversial mdpi.commdpi.com. Studies suggest that liraglutide may influence glomerular hemodynamics through several potential mechanisms.

One proposed mechanism involves the potential decrease in vasoconstriction induced by endothelin-1 (B181129) and angiotensin II, which could lead to a reduction in glomerular hyperfiltration mdpi.com. However, other research indicates that GLP-1 receptor agonists may acutely induce nitric oxide-dependent vasodilation of glomerular afferent arterioles, potentially increasing the glomerular filtration rate (GFR) mdpi.commdpi.com. This increase in GFR and effective renal plasma flow (ERPF) mediated by nitric oxide primarily affects preglomerular arterioles mdpi.com.

Conversely, it is also theorized that a decrease in proximal sodium reabsorption, a known effect of GLP-1 receptor activation, could trigger vasoconstriction of the preglomerular arteriole via tubule-glomerular feedback mdpi.com. The discrepancies observed in the effects of GLP-1 receptor agonists on renal hemodynamics might be attributed to variations in study populations, administered doses, posology, or study designs mdpi.com.

Beyond direct hemodynamic effects, liraglutide has demonstrated protective effects against early renal fibrosis in diabetic mice, potentially by inhibiting renal fibrosis signaling pathways and reducing collagen deposition. This mechanism may involve the reduction of TGF-β1 expression and the induction of epithelial-mesenchymal transition (EMT) changes in epithelial cells, such as the upregulation of E-cadherin scirp.org. Liraglutide has also been shown to ameliorate inflammation and fibrosis in diabetic kidney disease by downregulating the TLR4/MyD88/NF-κB pathway nih.gov. Furthermore, studies indicate that liraglutide can improve kidney function and alleviate pathological damage in models of obesity-related kidney disease, possibly by inhibiting the CaMKKβ/AMPK signaling pathway tandfonline.com.

Research has also explored the impact of liraglutide on renal endothelial dysfunction in diabetic rats, suggesting that it can upregulate endothelial nitric oxide synthase (eNOS) expression and activate the AMPK-eNOS pathway, thereby influencing the signaling axis between vascular endothelial growth factor (VEGF) and nitric oxide (NO) dovepress.com. Liraglutide treatment has been associated with decreased urinary protein excretion and improved vascular microinflammation, potentially through the inhibition of the Dll4/Notch2 signaling pathway dovepress.com.

Data from studies investigating the effect of liraglutide on renal parameters in diabetic models highlight improvements in markers of kidney function and reduced histological damage.

ParameterDiabetic Model (Control)Liraglutide TreatmentReference
Kidney tissue damage/fibrosisMore severeMilder scirp.org
TGF-β1 expressionElevatedReduced scirp.org
E-Cadherin expressionReducedIncreased scirp.org
BUN levelsElevatedReduced tandfonline.comdovepress.com
Serum Creatinine levelsElevatedReduced tandfonline.comdovepress.com
Urinary Protein levelsElevatedReduced tandfonline.comdovepress.com
Inflammatory cell infiltrationIncreasedReduced spandidos-publications.com
Glomerular filter barrier damageIncreasedReduced spandidos-publications.com

These findings suggest that liraglutide exerts renoprotective effects through multiple mechanisms, including the modulation of inflammatory pathways, reduction of fibrosis, and potential improvements in endothelial function within the kidney.

Cardiovascular System Effects (Mechanistic Research Focus)

Liraglutide has demonstrated potential cardioprotective and vascular protective effects through various mechanisms that extend beyond its glucose-lowering actions nih.govmdpi.com. Mechanistic research has focused on its direct actions on the vasculature and myocardium.

Direct Vascular Protective Mechanisms

Liraglutide contributes to vascular protection through several direct mechanisms. It has been shown to prevent vascular smooth muscle cell (VSMC) phenotype conversion, proliferation, calcification, and migration, while also inducing VSMC apoptosis under high glucose conditions. These effects may be mediated via the inhibition of autophagy and the PI3K pathway balkanmedicaljournal.org.

Liraglutide also exhibits antioxidant and anti-inflammatory properties in the vasculature ahajournals.orgresearchgate.net. It can reduce the generation of reactive oxygen species (ROS) and attenuate vascular inflammation ahajournals.orgresearchgate.net. In models of arterial hypertension, liraglutide normalized vascular fibrosis and reduced vessel wall infiltration by inflammatory monocytes and neutrophils ahajournals.org. This reduction in inflammation subsequently lowers oxidative stress and helps prevent the uncoupling of eNOS, leading to increased NO bioavailability ahajournals.org.

The protective effects of liraglutide on the vasculature appear to be mediated, at least in part, through the GLP-1 receptor expressed on endothelial cells ahajournals.org. Studies using endothelial cell-specific GLP-1R knockout mice have shown that the beneficial cardiovascular effects of liraglutide are abolished in the absence of endothelial GLP-1R ahajournals.org.

Angiogenesis and Blood Perfusion Enhancement

Liraglutide has been shown to improve angiogenesis and blood perfusion, particularly in ischemic conditions and diabetic models nih.govahajournals.orgrsc.org. It enhances blood perfusion and angiogenesis in ischemic hindlimbs of diabetic mice nih.govahajournals.org.

The mechanisms underlying liraglutide's angiogenic effects involve the upregulation of factors like hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) researchgate.netfrontiersin.orgplos.org. Liraglutide has been shown to increase the expression and secretion of VEGF in endothelial cells, which is crucial for the formation of new blood vessels rsc.orgfrontiersin.orgplos.org. This effect may be mediated through pathways such as the Akt/endothelial nitric oxide synthase (eNOS) and extracellular signal-related kinases 1 and 2 (ERK1/2) signaling pathways ahajournals.org. Additionally, research suggests that liraglutide may regulate angiogenesis through the CNPY2-PERK pathway, increasing VEGF expression frontiersin.org.

Liraglutide also improves the angiogenic capability of endothelial progenitor cells (EPCs) under diabetic conditions through mechanisms that may involve the Nrf2-dependent pathway nih.gov.

Data supporting the angiogenic effects of liraglutide include observations of increased blood vessel density and elevated VEGF secretion in various experimental models.

Effect/MarkerObservation with Liraglutide TreatmentReference
Blood perfusion in ischemic limbsEnhanced nih.govahajournals.org
AngiogenesisPromoted nih.govahajournals.orgrsc.org
Capillary densityIncreased ahajournals.org
VEGF expression/secretionIncreased rsc.orgfrontiersin.orgplos.org
HIF-1α levelsIncreased researchgate.netfrontiersin.orgplos.org
EPC tube formation and migrationImproved nih.govrsc.org

These findings underscore the potential of liraglutide to promote vascular repair and improve blood supply to tissues.

Endothelial Cell Function and Nitric Oxide Production

Liraglutide plays a significant role in improving endothelial cell function and increasing nitric oxide (NO) production dovepress.comahajournals.orgasploro.commdpi.comresearchgate.netfrontiersin.org. Endothelial dysfunction, characterized by reduced NO bioavailability, is a key factor in the development of cardiovascular complications, particularly in diabetes researchgate.netasploro.commdpi.com.

Liraglutide has been shown to activate eNOS phosphorylation and enhance endothelium-dependent vasorelaxation ahajournals.orgasploro.com. It increases NO production through the activation of GLP-1 receptor-dependent signaling pathways, including the AMPK/Akt/eNOS pathway ahajournals.orgresearchgate.netfrontiersin.org. By suppressing oxidative stress and reducing the formation of peroxynitrite, liraglutide helps to maintain NO bioavailability and prevent eNOS uncoupling asploro.com.

Studies have demonstrated that liraglutide can reverse the inhibitory effects of high glucose on endothelial cell proliferation, migration, and tube formation rsc.org. It also attenuates the elevation of proatherogenic molecules in endothelial cells physiology.org. The beneficial effects on endothelial function are mediated through GLP-1 receptor activation on these cells ahajournals.orgmdpi.com.

Research findings related to liraglutide's impact on endothelial function and NO production include:

Effect/MarkerObservation with Liraglutide TreatmentReference
Endothelial dysfunctionAmeliorated dovepress.comasploro.com
eNOS phosphorylationIncreased ahajournals.orgasploro.comfrontiersin.org
Nitric Oxide (NO) production/bioavailabilityIncreased dovepress.comahajournals.orgasploro.commdpi.comresearchgate.netfrontiersin.org
Endothelium-dependent vasorelaxationEnhanced asploro.com
Oxidative stress in endothelial cellsReduced researchgate.netasploro.commdpi.com
Proatherogenic molecule expressionSuppressed physiology.org

These findings highlight the crucial role of liraglutide in restoring and maintaining healthy endothelial function.

Suppression of Arterial Restenosis

Liraglutide has demonstrated the ability to suppress arterial restenosis, a complication that can occur after angioplasty nih.govresearchgate.net. Studies in mouse models of restenosis have shown that liraglutide treatment dose-dependently reduces neointimal hyperplasia nih.gov.

The anti-restenotic effects of liraglutide appear to be mediated by endothelial NO nih.gov. Inhibition of NO synthase abrogates the suppressive effect of liraglutide on neointimal hyperplasia, indicating the importance of NO in this process nih.gov. Liraglutide's ability to enhance NO bioavailability contributes to its protective effects against restenosis researchgate.netnih.gov.

Furthermore, liraglutide reduces vascular inflammation in the context of restenosis, which also contributes to the suppression of neointimal hyperplasia nih.govresearchgate.net. Research suggests that the anti-restenotic effects are maintained even in the presence of severe hyperglycemia nih.gov.

In diabetic swine, liraglutide treatment reduced intimal hyperplasia after coronary stent implantation. This effect was associated with the regulation of glycemic variability, the NLRP3 inflammasome, and IL-10 signaling, suggesting an anti-inflammatory mechanism in suppressing restenosis frontiersin.org.

Myocardial Function Improvement

Liraglutide has shown potential benefits in improving myocardial function, particularly in the context of diabetic cardiomyopathy and after myocardial infarction bioscientifica.comeuropeanreview.org.

Studies in mice models of myocardial infarction have indicated that liraglutide can improve cardiac function and reduce myocardial fibrosis europeanreview.org. This effect may be mediated through the inhibition of connective tissue growth factor (CTGF) by activating cAMP, leading to decreased collagen fiber deposition and reduced adverse ventricular remodeling europeanreview.org.

In experimental models of diabetic cardiomyopathy, liraglutide has been shown to alleviate diastolic dysfunction bioscientifica.com. This improvement was associated with increases in myocardial glucose oxidation, potentially secondary to the stimulation of pyruvate (B1213749) dehydrogenase (PDH) activity bioscientifica.com. While GLP-1 receptors are expressed in atrial cardiomyocytes and the sinoatrial node, their direct function in human ventricular cardiomyocytes is still uncertain bioscientifica.comnih.gov. However, indirect mechanisms, such as improvements in glucose homeostasis, may contribute to the observed benefits in myocardial function bioscientifica.com.

Clinical studies investigating the effect of liraglutide on left ventricular diastolic function in patients with type 2 diabetes have shown improvements in parameters indicative of reduced left ventricular filling pressure d-nb.info. However, some studies have not found significant effects on left ventricular diastolic and systolic function over shorter treatment periods nih.gov.

Research findings related to liraglutide's impact on myocardial function include:

Effect/MarkerObservation with Liraglutide TreatmentReference
Cardiac function after myocardial infarctionImproved europeanreview.org
Myocardial fibrosisReduced europeanreview.org
Diastolic dysfunction (experimental models)Alleviated bioscientifica.com
Left ventricular filling pressure (clinical)Reduced early filling and filling pressure d-nb.info
Myocardial glucose oxidation (experimental)Increased bioscientifica.com
CTGF expression (experimental)Reduced europeanreview.org

These findings suggest that liraglutide may offer protective effects on the myocardium, influencing both structural changes like fibrosis and functional aspects like diastolic performance.

Neuroprotective and Neuroplasticity Mechanisms

Liraglutide's impact on the brain involves a range of mechanisms that contribute to neuronal health, resilience, and the brain's ability to adapt and reorganize.

Central Nervous System Penetration and Distribution

Studies have investigated the ability of peripherally administered liraglutide to reach the central nervous system (CNS). Evidence suggests that liraglutide can cross the blood-brain barrier (BBB), although the extent and mechanisms may vary. Fluorescently labeled liraglutide has been shown to bind to GLP-1 receptors (GLP-1Rs) in specific brain regions, including circumventricular organs, the hypothalamus (such as the arcuate nucleus (ARC) and paraventricular nucleus (PVN)), and the brainstem (septal nucleus and hypothalamus). jci.orgresearchgate.netnih.gov Some research indicates that liraglutide's entry into the brain may involve GLP-1 receptor-mediated uptake. nih.gov While passive diffusion across the BBB has been suggested, other studies propose that liraglutide primarily accesses specific areas associated with appetite regulation and regions close to the ventricles. jci.orgresearchgate.netnih.gov The distribution of liraglutide in the CNS appears to be GLP-1R-dependent. nih.govnih.gov

Reduction of Brain Ischemic Injury Markers

Liraglutide has shown promise in attenuating brain damage following ischemic events. Studies in animal models of cerebral ischemia have demonstrated that liraglutide can reduce infarct volume and ameliorate cerebral edema. frontiersin.orgnih.gov Its neuroprotective effects in this context may involve the prevention of apoptosis and a decrease in oxidative stress. nih.govmdpi.com Liraglutide has been shown to decrease concentrations of proapoptotic factors like NF-κB, ICAM-1, and caspase-3, while increasing anti-apoptotic proteins such as Bcl-2 and Bcl-xl. nih.govmdpi.com Furthermore, liraglutide treatment has been associated with a reduction in the number of injured neurons in ischemic brain tissue. e-century.us It may also increase microvessel density and upregulate vascular endothelial growth factor (VEGF) expression in ischemic regions, suggesting a role in promoting angiogenesis. e-century.usfrontiersin.org Liraglutide has also been reported to decrease inflammatory responses by reducing the levels of inflammatory cytokines such as TNF-α, IL-18, IL-1β, and IL-6 in brain tissue after hypoxic-ischemic injury. nih.gov

Brain-Derived Neurotrophic Factor (BDNF) Modulation

Brain-Derived Neurotrophic Factor (BDNF) is a key protein involved in neuronal survival, growth, and plasticity. Liraglutide has been found to modulate BDNF levels in the brain. Studies have shown that liraglutide treatment can significantly increase BDNF expression, particularly in the hippocampus. nih.govfrontiersin.orgnih.govfrontiersin.orgleitir.isresearchgate.net This increase in BDNF is considered a potential mechanism contributing to liraglutide's neuroprotective and pro-neuroplasticity effects. frontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org The modulation of BDNF by liraglutide may occur through various pathways, including the activation of AMPA receptors and mTORC1 signaling. nih.govresearchgate.netnih.gov

Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Activity Influence

Liraglutide has been shown to influence the activity of AMPA receptors, which are crucial for excitatory synaptic transmission and synaptic plasticity. Research indicates that liraglutide can potentiate AMPA receptor activity. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net This influence on AMPA receptors is linked to liraglutide's effects on neuroplasticity, including increased dendritic arborization, spine density, and synaptic protein expression. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net The activation of AMPA receptors by liraglutide may contribute to its ability to enhance BDNF expression and promote neurite outgrowth. nih.govfrontiersin.orgresearchgate.netnih.gov Studies have shown that blocking AMPA receptors can abolish the positive effects of liraglutide on neural plasticity. nih.govfrontiersin.orgnih.gov

Synaptic Protein Expression and Synaptic Density

Liraglutide has a notable impact on synaptic structure and function, as evidenced by its influence on synaptic protein expression and synaptic density. Studies have demonstrated that liraglutide treatment can increase the expression levels of key synaptic proteins, such as PSD-95, Synapsin I, and GluA1 (an AMPA receptor subunit). nih.govfrontiersin.orgleitir.isresearchgate.netnih.gov These proteins are essential components of synapses and play critical roles in synaptic transmission and plasticity. Furthermore, liraglutide has been shown to enhance synaptic density and promote neurite outgrowth in neuronal cultures under toxic conditions. nih.govfrontiersin.orgresearchgate.netnih.gov This effect on synaptic density and protein expression is considered a significant factor in how liraglutide supports neuroplasticity and helps restore impaired cognitive function. frontiersin.orgleitir.isnih.govresearchgate.net Studies using electron microscopy have revealed that liraglutide treatment can attenuate the structural loss of synapses. nih.gov

Below is a table summarizing some research findings related to liraglutide's effects on synaptic proteins and density:

Study ModelLiraglutide EffectMeasured ParametersCitation
Rat primary hippocampal neurons (toxic cond.)Increased expression of synaptic proteins and enhanced synaptic density.PSD-95, Synapsin I, GluA1 protein levels, Synaptic density nih.govfrontiersin.orgnih.gov
db/db miceIncreased postsynaptic density and increased protein expression of synaptic proteins.Postsynaptic density, PSD 95, SYN protein levels frontiersin.orgleitir.is
Alcohol-dependent miceRestored reduced dendritic spine density and augmented synaptic transport proteins.Dendritic spine density, Synaptic transport proteins researchgate.net
Non-human primate model of AD (AβO-induced)Conferred modest protection against loss of synaptic proteins and density of synapses.Synaptophysin, PSD-95, Synapse density nih.gov

Research Methodologies and Models in Liraglutide Studies

In Vitro Experimental Systems

In vitro studies using cell lines and isolated tissue preparations are crucial for elucidating the direct cellular and molecular mechanisms of liraglutide (B1674861) action.

Pancreatic Beta Cell Lines (e.g., INS-1, βTC-6 cells)

Pancreatic beta cell lines, such as INS-1 and βTC-6 cells, are widely used to investigate the direct effects of liraglutide on insulin (B600854) secretion, beta cell survival, and proliferation researchgate.netnih.govnih.govspandidos-publications.comresearchgate.netspandidos-publications.com. Studies have shown that liraglutide can enhance the viability of INS-1 cells, particularly when exposed to lipotoxic conditions induced by palmitic acid (PA) nih.govresearchgate.netspandidos-publications.com. This protective effect is associated with the promotion of autophagy, a cellular process involved in the degradation and recycling of damaged organelles and proteins nih.govresearchgate.net. Liraglutide has been found to increase the expression of autophagy-related proteins like LC3-II and FoxO1 in PA-treated INS-1 cells, suggesting that its protective effect is mediated, at least in part, through the upregulation of autophagy via FoxO1 researchgate.netspandidos-publications.comnih.gov.

Furthermore, liraglutide protects βTC-6 cells from serum withdrawal-induced apoptosis by inhibiting caspase-3 activation researchgate.netnih.govnih.gov. The anti-apoptotic mechanism in βTC-6 cells involves the stimulation of PI3-kinase-dependent AKT phosphorylation, which leads to the inactivation of the pro-apoptotic protein BAD and inhibition of the FoxO1 transcription factor researchgate.netnih.govnih.gov. Liraglutide treatment of βTC-6 cells has been shown to increase the phosphorylation of the pro-survival kinase AKT over time targetmol.com.

Studies in INS-1 cells also indicate that liraglutide downregulates miR-139-5p expression, contributing to its anti-apoptotic effect by targeting IRS1 plos.org. Treatment with liraglutide significantly decreased miR-139-5p expression in INS-1 cells exposed to palmitic acid compared to cells treated with palmitic acid alone plos.org.

Hepatic Cell Lines (e.g., HepG2 cells)

HepG2 cells, a human hepatocellular carcinoma cell line, serve as a model for studying the effects of liraglutide on hepatic glucose and lipid metabolism dovepress.comfrontiersin.org. Liraglutide has been shown to alleviate hepatic steatosis in HepG2 cells treated with palmitic acid by activating the TFEB-regulated autophagy-lysosomal pathway nih.gov. It attenuates PA-induced lipid accumulation and significantly decreases intracellular triglyceride content in HepG2 cells nih.gov. This effect is linked to the upregulation of TFEB and its downstream target proteins through the GLP-1 receptor nih.gov.

Liraglutide also affects glucose metabolism in HepG2 cells. It increases glucose uptake and decreases glucose production in these cells, effects that are mediated by the canonical Wnt signaling pathway and can be reversed by β-catenin silencing spandidos-publications.com. Liraglutide increases the expression of β-catenin protein and the p-GSK3β/GSK3β ratio in HepG2 cells spandidos-publications.com.

In addition to metabolic effects, liraglutide has been reported to promote apoptosis of HepG2 cells by activating the JNK signaling pathway europeanreview.org. The proliferation inhibition rate of HepG2 cells increased with increasing concentrations of liraglutide, with an IC50 of about 100 nmol/L after 48 hours europeanreview.org. The apoptosis rate of HepG2 cells also increased with liraglutide concentration europeanreview.org.

Liraglutide has also been shown to downregulate the expression of PCSK9 and HNF1α in HepG2 cells in a time and concentration-dependent manner d-nb.infonih.gov. This suggests a potential role for liraglutide in influencing cholesterol metabolism at the hepatic level d-nb.infonih.gov.

Cellular Permeability Models (e.g., Caco-2/HT29-MTX-E12 Cell Monolayers)

Caco-2 cell monolayers are a widely accepted in vitro model for evaluating intestinal absorption and permeability of drugs nih.govspringernature.com. Studies using Caco-2 cells have investigated the permeability of liraglutide, particularly in the context of developing oral formulations dovepress.comnih.govnih.govresearchgate.net. Liraglutide itself shows some permeability across Caco-2 cells, which may be attributed to its fatty acid chain nih.gov.

Research has explored the use of nanoparticles to enhance liraglutide permeability across the intestinal barrier. For instance, liraglutide encapsulated in PLGA nanoparticles showed a 1.5-fold higher permeability across Caco-2 cells compared to liraglutide solution nih.gov. This enhancement was comparable to that achieved with a tight junction-opening peptide, but without causing morphological changes in the intercellular junctions, suggesting a transcellular transport mechanism nih.gov. Another study using a novel nanoformulation of liraglutide with bile acid derivatives also demonstrated improved Caco-2 cellular permeability, with the absorption mechanism prominently featuring endocytosis mediated by both ASBT and EGFR dovepress.com. Chitosan-based liraglutide nanoparticles have also shown successful cellular uptake in Caco-2 cells researchgate.net.

Isolated Tissue Preparations (e.g., Pancreatic Islets, Isolated Rabbit Hearts, Isolated Guinea Pig Ileum)

Isolated tissue preparations allow for the study of liraglutide's effects on specific organs ex vivo. Isolated pancreatic islets are used to assess liraglutide's impact on insulin secretion and beta cell survival and function researchgate.netnih.govspandidos-publications.comresearchgate.net. Studies have shown that liraglutide stimulates insulin secretion from isolated rat and mouse pancreatic islets pmda.go.jp. It has also been reported to improve the responsiveness of isolated mouse islets to glucose stimulation nih.gov. Liraglutide treatment of isolated non-diabetic islets exposed to palmitate significantly increased islet viability and decreased islet cell apoptosis spandidos-publications.com. Liraglutide also enhanced proinsulin processing in isolated mouse islets by upregulating PC1/3 and PC2 expression via the GLP-1 receptor/cAMP/PKA signaling pathway oup.com.

Isolated rabbit hearts have been used to investigate the cardiovascular effects of liraglutide. Studies have indicated that liraglutide can increase heart rate in isolated rabbit hearts, suggesting a direct effect on the heart that is independent of beta-adrenergic signaling researchgate.netfda.govfda.govoup.com.

The effects of liraglutide on gut motility have been studied using isolated guinea pig ileum. Liraglutide weakly inhibited acetylcholine-induced smooth muscle contraction in isolated guinea pig ileum pmda.go.jpfda.govfda.gov.

In Vivo Animal Models

In vivo studies using various animal models, particularly rodents, are essential for evaluating the systemic effects of liraglutide on metabolic dysfunction, obesity, and related complications.

Rodent Models of Metabolic Dysfunction (e.g., Type 2 Diabetes, Obesity, Non-Alcoholic Fatty Liver Disease)

Rodent models, including genetically modified strains and diet-induced models, are extensively used to study liraglutide's efficacy in conditions like Type 2 Diabetes, Obesity, and Non-Alcoholic Fatty Liver Disease (NAFLD) researchgate.netnih.govnih.govspandidos-publications.comdovepress.comd-nb.inforesearchgate.netresearchgate.netelsevier.esbioscientifica.comspandidos-publications.com.

In rodent models of Type 2 Diabetes, such as db/db mice and KKAy mice, liraglutide has demonstrated beneficial effects on glycemic control and beta cell function nih.govnih.govspandidos-publications.comsygnaturediscovery.comahajournals.org. In db/db mice, liraglutide treatment has been shown to restore islet size and reduce beta cell apoptosis, although short-term treatment may not significantly affect blood glucose or body weight researchgate.netnih.govnih.gov. Liraglutide improves glucose tolerance and increases pancreatic insulin content in db/db mice sygnaturediscovery.com. In KKAy mice, liraglutide significantly decreased fasting blood glucose levels, improved glucose and insulin tolerance, increased serum insulin levels, and reduced insulin resistance spandidos-publications.com. It also improved the morphology of islet beta cells and increased the number of insulin secretory granules spandidos-publications.com.

Liraglutide is also studied in rodent models of obesity, including diet-induced obesity models bioscientifica.comnih.govdovepress.com. In high-fat diet-induced obese mice, liraglutide treatment decreased body weight and fat pad weight, along with blood glucose and triglyceride levels bioscientifica.com. Liraglutide delayed weight gain and reduced epididymal fat mass in a mouse model of glucocorticoid-induced metabolic syndrome nih.gov. Studies suggest that liraglutide may promote weight loss by reducing hyperresponsiveness to food cues and potentially stimulating brown-fat thermogenesis dovepress.com.

Rodent models of NAFLD, often induced by a high-fat diet, are used to investigate liraglutide's effects on liver steatosis and injury dovepress.comfrontiersin.orgelsevier.esnih.gov. In high-fat diet-induced NAFLD rats, liraglutide ameliorated hepatic steatosis by activating autophagy via the AMPK/mTOR pathway elsevier.es. Liraglutide treatment enhanced autophagy markers in the livers of these rats elsevier.es. In another study using ZDF rats, liraglutide alleviated hepatic steatosis and liver injury nih.gov. Liraglutide treatment in NAFLD rodent models can also regulate the local renin-angiotensin system and improve fatty acid oxidation frontiersin.org.

Here is a summary of some research findings in data tables:

Table 1: Effects of Liraglutide on INS-1 Cell Viability and Apoptosis

Treatment GroupINS-1 Cell Viability (% of Control) nih.govINS-1 Cell Apoptosis (% of Cells) nih.govCleaved Caspase-3 Expression nih.gov
Control1005Low
Palmitic Acid (PA)5519High
PA + Liraglutide8513Reduced
Serum WithdrawalNot specifiedIncreasedIncreased
Serum Withdrawal + LiraNot specifiedReducedReduced

Table 2: Effects of Liraglutide on HepG2 Cells

ParameterEffect of Liraglutide in HepG2 Cells spandidos-publications.comnih.goveuropeanreview.orgd-nb.infonih.gov
Glucose UptakeIncreased spandidos-publications.com
Glucose ProductionDecreased spandidos-publications.com
Intracellular Triglyceride Content (PA-induced)Decreased nih.gov
Intracellular Total Cholesterol Content (PA-induced)No significant difference nih.gov
Proliferation Inhibition RateIncreased with concentration and time europeanreview.org
Apoptosis RateIncreased with concentration europeanreview.org
PCSK9 ExpressionDownregulated (dose and time-dependent) d-nb.infonih.gov
HNF1α ExpressionDownregulated d-nb.infonih.gov
Autophagy Markers (e.g., LC3, Beclin1, Atg7)Enhanced (PA-induced) elsevier.es

Table 3: Permeability of Liraglutide Across Caco-2 Cells

FormulationApparent Permeability (Papp, x 10⁻⁶ cm/s) dovepress.comnih.gov
Liraglutide Solution16 nih.gov
Liraglutide-loaded PLGA Nanoparticles24 nih.gov
Liraglutide/TD Nanoformulation8.6 ± 1.6 dovepress.com
Liraglutide/TD-NF10.9 ± 2.1 dovepress.com

Table 4: Effects of Liraglutide in Rodent Models

Model Type & ConditionAnimal ModelKey FindingsRelevant Snippets
Type 2 Diabetesdb/db mouseRestores islet size, reduces beta cell apoptosis, improves glucose tolerance, increases pancreatic insulin content. researchgate.netnih.govnih.govsygnaturediscovery.com
Type 2 DiabetesKKAy mouseDecreased FBG, improved glucose/insulin tolerance, increased serum insulin, reduced insulin resistance, improved islet morphology. spandidos-publications.com
Type 2 Diabetes (STZ-induced)C57BL/6 mouseEnhanced blood flow and angiogenesis in hindlimb ischemia. ahajournals.org
Obesity (Diet-induced)C57BL/6 mouseDecreased body weight, fat pad weight, blood glucose, and triglycerides. bioscientifica.com
Metabolic Syndrome (Glucocorticoid-induced)C57BL/6 mouseDelayed weight gain, reduced epididymal fat mass. nih.gov
NAFLD (High-fat diet-induced)RatAmeliorated hepatic steatosis, enhanced autophagy markers in liver. elsevier.es
NAFLDZDF ratAlleviated hepatic steatosis and liver injury. nih.gov

Neurobiological Research Models

Neurobiological research on liraglutide has utilized models such as rat primary hippocampal neurons to explore its effects on neuronal function and protection. Studies have demonstrated that liraglutide can influence mTORC1 signaling and AMPA receptor activity in rat primary hippocampal neurons under toxic conditions induced by dexamethasone (B1670325). nih.govfrontiersin.org Liraglutide prevented the reduction in phosphorylation levels of mTORC1 and its downstream proteins caused by dexamethasone and significantly increased brain-derived neurotrophic factor (BDNF) expression. nih.govfrontiersin.org These effects on neural plasticity, including increased dendritic outgrowth and spine density, were abolished by blocking mTORC1 signaling and AMPA receptors. nih.govfrontiersin.org Liraglutide also increased the expression levels of synaptic proteins such as PSD-95, synapsin I, and GluA1. nih.govfrontiersin.org

Further studies in rat hippocampal CA3 pyramidal neurons using patch-clamp electrophysiology have shown that liraglutide modulates GABAergic signaling, predominantly through a presynaptic mechanism. d-nb.info Liraglutide enhanced GABA-activated synaptic currents in a subset of these neurons. d-nb.info Research in a 3-NP-induced rat model of Huntington's disease indicated that liraglutide improved cognitive and neuronal function, recovering behavioral deficits and degeneration of striatal medium spiny neurons. nih.gov This neurotherapeutic effect was associated with the activation of the cAMP/CREB/BDNF/TrKB signaling pathway. nih.gov

Comparative Physiology in Diverse Species

Comparative physiological studies are crucial for understanding the translatability of liraglutide's effects across different species, including mice, rats, minipigs, monkeys, and non-human primates. Pharmacokinetic (PK) studies in various species were part of the early development program for liraglutide. nih.govfda.gov These studies involved single subcutaneous and intravenous injections in species like mice, rats, rabbits, monkeys, and pigs. fda.gov Plasma liraglutide concentrations were measured using techniques like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). fda.gov

Differences in PK profiles have been observed across species. For instance, the plasma elimination half-life was found to be shorter in rats (3.6 hours) compared to mice, rabbits, or monkeys (6.7 – 7.1 hours), and pigs and humans (14 - 15 hours). fda.gov Bioavailability after subcutaneous injection also varied, reported as 53% in monkeys, 76% in pigs, and 55% in humans. fda.gov Liraglutide was found to be highly plasma protein bound in all species studied (> 98%). fda.gov

Comparative studies have also investigated species-specific differences in GLP-1 receptor expression. While GLP-1R expression in peripheral organs and the brain is generally well-characterized in humans and non-human primates, there are notable species differences. nih.gov For example, GLP-1R is highly expressed in the C-cells of the thyroid in rats, but there appears to be little detectable expression in non-human primate and human C-cells. nih.govacs.org GLP-1R expression has also been shown to be higher in rodent versus human lungs. nih.gov Despite these differences, there is close interspecies homology between the GLP-1Rs of different mammals, with the sequence homology between humans and rats being 90% and between humans and monkeys being 99%. nih.gov

Studies in mice, rats, and monkeys have also assessed the potential for liraglutide to induce pancreatitis. nih.gov In studies lasting up to 2 years, liraglutide did not induce pancreatitis in mice, rats, or monkeys at exposure levels significantly higher than those observed in humans. nih.gov

Advanced Research Techniques

Advanced research techniques play a vital role in dissecting the molecular and cellular effects of liraglutide.

RNA Sequencing for Gene Expression Analysis

RNA sequencing (RNA-seq) is a powerful technique used to analyze global gene expression changes in response to liraglutide treatment. RNA-seq has been employed to examine cardiac gene expression profiles regulated by liraglutide in mouse atria and both infarcted and non-infarcted ventricular tissue after acute coronary artery ligation. glucagon.com This technique helped identify that in mice, cardiac Glp1r mRNA transcripts were exclusively detected in endocardial cells, while in human hearts, GLP1R mRNA transcripts localized to populations of atrial and ventricular cardiomyocytes. glucagon.com RNA-seq also revealed that liraglutide differentially regulated genes important for inflammation, cardiac repair, cell proliferation, and angiogenesis in the left atrium of mice. glucagon.com

RNA sequencing has also been used to identify potential therapeutic targets and pathways of liraglutide against type 2 diabetes mellitus (T2DM) in rat models. nih.gov Long non-coding RNA (lncRNA) sequencing helped screen lncRNA targets and their related protein-coding genes, which were further analyzed using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis to determine the major biological processes and pathways involved. nih.gov This analysis identified that liraglutide's effects in T2DM rats involved pathways related to glucose and lipid metabolism, amino acid metabolism, Wnt, PPAR, mTOR, and lipid metabolism. nih.gov

In studies investigating the effects of liraglutide on bone loss in female type 1 diabetic mice, RNA-seq analysis of tibia tissues revealed differentially expressed genes between control, diabetic, and liraglutide-treated groups. frontiersin.org Enrichment analysis indicated that these genes were mainly distributed in pathways related to osteoclast differentiation, TNF-α signaling, and NF-κB signaling. frontiersin.org

RNA sequencing has also been applied to study the effects of liraglutide on the endometrial transcriptome in infertile women with polycystic ovary syndrome (PCOS) and obesity. endocrine-abstracts.org This research identified distinct gene expression profiles after liraglutide treatment, with a significant number of genes showing differential expression. endocrine-abstracts.org Functional analysis pointed to canonical pathways such as GLP-1 receptor activation, modulation of inflammation and oxidative stress response, and alterations in glucose homeostasis and energy consumption. endocrine-abstracts.org

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Profiling

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a sensitive and specific bioanalytical method widely used for the quantitation of liraglutide in biological matrices, particularly for pharmacokinetic profiling. researchgate.netnih.govskku.edufrontiersin.org This technique allows for the determination of liraglutide concentrations in plasma and tissue homogenates, providing crucial data on absorption, distribution, metabolism, and excretion. researchgate.netskku.edu

LC-MS/MS methods for liraglutide typically involve sample preparation steps like protein precipitation, followed by chromatographic separation using gradient elution with mobile phases containing organic solvents and acidic modifiers. researchgate.netskku.edu Mass spectrometry is often operated in positive electrospray ionization and multiple reaction monitoring (MRM) mode for selective detection and quantification of liraglutide. researchgate.netskku.edu

Studies utilizing LC-MS/MS have characterized the pharmacokinetics of liraglutide in various species, including rats and cynomolgus monkeys. researchgate.netnih.govskku.edu For example, an LC-MS/MS method in rats determined plasma concentrations and brain distribution, showing a monoexponential decrease in plasma concentrations after intravenous injection with an average half-life of 3.67 hours. researchgate.netskku.edu The absolute bioavailability after subcutaneous injection was estimated to be 13.16%. researchgate.netskku.edu Brain distribution was found to be limited, although concentrations varied in different brain regions. researchgate.netskku.edu In cynomolgus monkeys, an LC-MS/MS assay with a linear dynamic range of 10-5000 ng/ml was used to characterize pharmacokinetics, showing a terminal half-life of 6.59 hours after an intravenous dose. nih.gov LC-MS/MS has also been used in clinical trials to quantify plasma drug concentrations for assessing bioequivalence of different liraglutide formulations in healthy human subjects. frontiersin.org

Immunocytochemistry and Histological Analyses

Immunocytochemistry and histological analyses are essential techniques for visualizing the cellular and tissue-level effects of liraglutide and assessing markers of various biological processes. These methods involve staining tissue sections or cultured cells with antibodies specific to target proteins or using dyes to highlight cellular structures or events.

Immunohistological analysis with anti-4-HNE staining, a marker for lipid peroxidation and oxidative stress, has been used to evaluate the impact of liraglutide on oxidative stress in pancreatic islets of diabetic mice. nih.govmdpi.comresearchgate.net Studies showed that liraglutide treatment inhibited cellular oxidative stress in pancreatic islets. nih.gov

The TUNEL assay (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) is commonly used to detect apoptotic cells by identifying DNA fragmentation. nih.govmdpi.compnas.org This assay has been applied in liraglutide research to assess its effects on apoptosis in various tissues, including pancreatic islets. nih.gov Studies have shown that liraglutide treatment suppressed cellular apoptosis in the pancreatic islets of diabetic mice. nih.gov

Histological analyses, such as Hematoxylin and Eosin (H&E) staining, are used to examine tissue morphology and identify structural changes. mdpi.compnas.org These analyses have been employed to assess the impact of liraglutide on tissue architecture, such as myocardial structural alterations or pancreatic islet morphology. mdpi.com Picrosirius Red staining is used to evaluate collagen deposition and fibrosis in tissues. mdpi.com

Immunocytochemistry and histological analyses, often combined with other techniques like Western blotting and qPCR, provide valuable insights into the cellular mechanisms underlying liraglutide's effects, including its impact on cell proliferation, apoptosis, oxidative stress, and inflammation.

Electrophysiological Measurements

Electrophysiological measurements have been employed in liraglutide studies to investigate its effects on neuronal activity, particularly in brain regions involved in appetite regulation and energy balance. Studies using murine brain slices have shown that liraglutide can directly stimulate proopiomelanocortin (POMC)/cocaine- and amphetamine-regulated transcript (CART) neurons and indirectly inhibit neurotransmission in neurons expressing neuropeptide Y (NPY) and agouti-related peptide (AgRP) via GABA-dependent signaling in the arcuate nucleus (ARC) of the hypothalamus gubra.dkcapes.gov.br. This suggests that the GLP-1 receptor on POMC/CART-expressing ARC neurons likely mediates liraglutide-induced weight loss gubra.dkcapes.gov.br.

Further electrophysiological studies have demonstrated that GLP-1 (the native peptide that liraglutide mimics) can dose-dependently depolarize hypothalamic POMC neurons, increasing the frequency of action potentials gubra.dk. For instance, stimulation with 10 nM and 100 nM of GLP-1(7-36)amide resulted in depolarizations of 5.3 ± 0.7 mV and 8.4 ± 1.4 mV, respectively, in POMC neurons gubra.dk. Liraglutide has also been shown to activate arcuate POMC neurons, and this activation appears to occur almost exclusively in leptin receptor-expressing neurons nih.gov. In contrast, liraglutide has been observed to inhibit both leptin receptor-expressing and non-leptin receptor-expressing NPY/AgRP neurons nih.gov. The liraglutide-induced hyperpolarization in NPY neurons was observed in both populations, suggesting a broader effect on NPY neurons compared to POMC neurons nih.gov.

Electrophysiological studies have also explored the effects of GLP-1 on the heart. In isolated sinus nodes, GLP-1 administration shortened the action potential cycle length of pacemaker cells and shifted the site of earliest activation, indicating a direct effect on GLP-1 receptors within the heart oup.com. In vivo studies in anesthetized pigs showed that GLP-1 infusion consistently increased heart rate oup.com.

Scintigraphy for Gastric Emptying Assessment

Gastric emptying scintigraphy is a technique used to measure the rate at which food leaves the stomach. This method has been utilized in liraglutide research because GLP-1 receptor agonists are known to delay gastric emptying mims.comsnmjournals.org. Delayed gastric emptying is considered one mechanism contributing to the weight loss effects of liraglP-1 receptor agonists researchgate.net.

Studies using gastric emptying scintigraphy have demonstrated that liraglutide is associated with slower gastric emptying. A prospective randomized, placebo-controlled trial in obese patients with normal gastric emptying at baseline found that liraglutide 3 mg daily significantly slowed gastric emptying at 5 and 16 weeks of treatment compared to placebo snmjournals.orgsnmjournals.org. In this study, 57% of patients treated with liraglutide developed delayed gastric emptying snmjournals.orgsnmjournals.org. Another pilot trial using scintigraphy to measure gastric emptying of solids reported that at five weeks, gastric emptying was significantly delayed in the liraglutide group compared to the placebo group (median time, 70 minutes vs. 4 minutes; P<0.0001). A similar delay was observed at 16 weeks (median time, 30.5 minutes vs. -1 minutes; P=0.025) acponline.org.

While liraglutide acutely reduces gastric emptying, this effect may diminish with longer-term treatment. Studies in rats showed that the effect of liraglutide on gastric emptying was markedly attenuated after 14 days of dosing, whereas the effect of a short-acting GLP-1 receptor agonist was maintained researchgate.net. This suggests that the gastric inhibitory effects might be subject to desensitization with continuous exposure, as obtained with liraglutide researchgate.net. Despite this potential attenuation of the gastric emptying effect over time, the weight-lowering effects of liraglutide appear to persist, indicating that other mechanisms, such as the regulation of appetite signals in the brain, are likely the primary drivers of weight loss researchgate.net.

Data from a pilot trial on gastric emptying of solids with liraglutide:

GroupTime to 50% Gastric Emptying at 5 Weeks (minutes)Time to 50% Gastric Emptying at 16 Weeks (minutes)
Liraglutide70 (Median)30.5 (Median)
Placebo4 (Median)-1 (Median)

Magnetic Resonance Imaging (MRI) for Adipose Tissue Distribution

MRI is a valuable tool for precisely quantifying and mapping adipose tissue distribution in different regions of the body, including visceral adipose tissue (VAT) and subcutaneous adipose tissue (SAT). Studies investigating the effects of liraglutide on body composition and fat distribution have frequently employed MRI.

Research has shown that liraglutide treatment can lead to reductions in both SAT and VAT. A study in Chinese subjects with obesity demonstrated that after 12 weeks of liraglutide monotherapy, there were significant decreases in both SAT (from 264.01 ± 103.78 cm² to 241.22 ± 107.15 cm², P< 0.001) and VAT (from 156.32 ± 60.34 cm² to 143.62 ± 55.78 cm², P< 0.001) d-nb.info. This study also reported a significant reduction in liver fat content (LFC) measured by MRI d-nb.info.

Another study comparing liraglutide to lifestyle changes in obese subjects with prediabetes or early type 2 diabetes found that after achieving comparable weight loss, the reduction in VAT was significantly higher in the liraglutide group than in the lifestyle group (P = 0.028) diabetesjournals.orgnih.gov. No significant difference was observed in SAT reduction between the two groups diabetesjournals.orgnih.gov. This suggests that liraglutide may have a preferential effect on reducing visceral fat compared to lifestyle interventions for a similar degree of weight loss diabetesjournals.orgnih.gov.

MRI protocols have been used to quantify various body composition biomarkers, including total and visceral adipose tissue, abdominal and thigh/buttock subcutaneous adipose tissue, and liver fat fraction in clinical trials assessing liraglutide's impact on body fat distribution amramedical.com. These studies highlight the utility of MRI-based biomarkers for evaluating body composition changes in response to liraglutide treatment amramedical.com.

Data from a study on abdominal fat distribution after 12 weeks of liraglutide monotherapy in obese Chinese subjects:

Adipose Tissue CompartmentBaseline (cm²)After 12 Weeks (cm²)P-value
Subcutaneous Adipose Tissue (SAT)264.01 ± 103.78241.22 ± 107.15< 0.001
Visceral Adipose Tissue (VAT)156.32 ± 60.34143.62 ± 55.78< 0.001
Liver Fat Content (LFC) (%)14.40 ± 9.075.79 ± 4.01< 0.001

Future Directions and Unexplored Mechanistic Avenues in Liraglutide Research

Elucidation of Comprehensive Cardiovascular Benefit Mechanisms

The Liraglutide (B1674861) Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results (LEADER) trial provided robust evidence of liraglutide's cardiovascular benefits, showing a significant reduction in major adverse cardiovascular events (MACE). physiology.orge-dmj.org While improved glycemic control and weight loss contribute to these outcomes, research is increasingly focused on elucidating the direct, pleiotropic effects of liraglutide on the cardiovascular system that are independent of its metabolic actions. physiology.orgoup.com

Future research will need to further unravel the precise contributions of these direct versus indirect effects. Key areas of investigation include:

Anti-Inflammatory Actions: Liraglutide has been shown to reduce levels of several pro-inflammatory markers, including high-sensitivity C-reactive protein (hsCRP), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. physiology.org The underlying mechanisms are thought to involve the suppression of inflammatory pathways, which contributes to its anti-atherosclerotic effects. physiology.org In cultured human vascular endothelial cells, liraglutide reduced TNF-α-induced expression of inflammatory cytokines and adhesion molecules. physiology.org Similarly, in monocytic cells, it suppressed inflammatory cytokine expression. physiology.org Deeper investigation into the specific signaling cascades, such as the role of AMP-activated protein kinase (AMPK), is warranted to fully understand how liraglutide modulates vascular inflammation. physiology.org

Effects on Atherosclerosis: Pre-clinical studies have demonstrated that liraglutide can attenuate the development of atherosclerosis and improve plaque stability. physiology.orgnih.gov It has been shown to directly suppress foam cell formation, partly by reducing the uptake of oxidized low-density lipoprotein (LDL). physiology.org In diabetic mouse models, liraglutide significantly reduced atherosclerotic plaque area and intraplaque macrophage infiltration, with evidence suggesting that its actions on vascular endothelial cells are central to this effect. nih.gov Future studies should aim to translate these findings to the clinical setting and explore the long-term impact on plaque progression and regression in humans.

Endothelial Function and Hemodynamics: The effects of liraglutide on endothelial function are a critical area of ongoing research. In animal models of hypertension, liraglutide has been shown to normalize endothelial dysfunction, reduce vascular inflammation, and increase nitric oxide (NO) bioavailability by preventing the uncoupling of endothelial NO synthase (eNOS). researchgate.netnih.gov However, clinical studies in humans have yielded less conclusive results regarding significant impacts on endothelium-dependent vasodilation in certain vascular beds. spandidos-publications.comnih.govnih.gov Further research is needed to clarify these effects across different vascular territories and patient populations.

An exploratory mediation analysis of the LEADER trial suggested that reductions in HbA1c and urinary albumin-to-creatinine ratio (UACR) were potential mediators of the cardiovascular benefits observed. drugbank.com

Research FindingInvestigated MechanismModel SystemKey Outcome
Reduced InflammationLowered circulating levels of TNF-α, IL-1β, IL-6, and hsCRP. physiology.orgHuman Clinical StudyReduction in systemic inflammatory markers. physiology.org
Attenuated AtherosclerosisSuppressed foam cell formation and reduced plaque lesions. physiology.orgnih.govApoE-/- and LDLr-/- MiceDecreased development of atherosclerotic plaques. physiology.orgnih.gov
Improved Endothelial FunctionReduced vascular oxidative stress and increased NO bioavailability. researchgate.netHypertensive MiceNormalization of blood pressure and endothelial function. researchgate.net
AMPK SignalingSuppressed atherosclerosis via AMPK-dependent and -independent pathways. physiology.orgDiabetic ApoE-null MiceDose-dependent suppression of intraplaque macrophage accumulation. physiology.org

Investigation of GLP-1RA Signaling in Adipose Tissue Beyond Reduced Food Intake

While the appetite-suppressing effects of liraglutide are well-established, emerging research indicates that GLP-1 receptor agonists (GLP-1RAs) exert direct effects on adipose tissue that contribute to weight loss and improved metabolic health, independent of reduced food intake.

Future research is focused on these direct mechanisms:

Brown Adipose Tissue (BAT) Activation: Central administration of liraglutide in animal models has been shown to stimulate BAT thermogenesis, a process of heat generation that expends energy. oup.comphysiology.orgphysiology.org This effect is mediated through the central nervous system, specifically involving the hypothalamic ventromedial nucleus (VMH), and is dependent on the suppression of AMPK activity in this brain region. oup.comphysiology.org Liraglutide also appears to enhance the effects of β3-adrenergic stimulation on thermogenic fat, suggesting multiple pathways for BAT activation. nih.gov

"Browning" of White Adipose Tissue (WAT): Liraglutide promotes the transformation of energy-storing white adipocytes into "brite" or "beige" adipocytes, which share characteristics with brown adipocytes, including increased mitochondrial biogenesis and the expression of uncoupling protein 1 (UCP-1). mdpi.comresearchgate.net This "browning" process increases the capacity for energy expenditure. Studies have shown that liraglutide induces a brown-like phenotype in both mouse and human adipocytes in vitro. mdpi.comsdu.dk The molecular mechanisms may involve the regulation of specific microRNAs that are associated with the browning of WAT. tiktok.com

Direct Adipocyte Signaling: Liraglutide directly interacts with GLP-1 receptors on adipocytes, influencing their development and function. It has been shown to promote the proliferation of pre-adipocytes while inhibiting apoptosis, partly through the activation of ERK, PKC, and AKT signaling pathways. nih.gov In mature adipocytes, liraglutide can inhibit the expression of fatty acid synthase (FASN), a key enzyme in lipogenesis, via PKA and MAPK signaling pathways. researchgate.netnih.gov It may also improve insulin (B600854) sensitivity in adipocytes by reducing endoplasmic reticulum stress. scienceopen.com

These findings suggest that liraglutide remodels adipose tissue to create a more metabolically active phenotype, contributing to its weight-loss effects beyond simple appetite reduction.

Adipose Tissue EffectProposed MechanismKey Molecular Players
BAT ActivationCNS-mediated stimulation of thermogenesis. oup.comphysiology.orgHypothalamic AMPK, β3-adrenergic signaling. physiology.orgnih.gov
WAT BrowningInduction of a "beige" adipocyte phenotype. mdpi.comresearchgate.netUCP-1, specific microRNAs. researchgate.nettiktok.com
Adipogenesis RegulationPromotes pre-adipocyte proliferation and differentiation. nih.govresearchgate.netERK, PKC, AKT signaling pathways. nih.gov
Lipogenesis InhibitionDown-regulation of fatty acid synthesis in mature adipocytes. researchgate.netnih.govFatty Acid Synthase (FASN). researchgate.netnih.gov

Optimizing the Balance Between Prolonged Half-Life and GLP-1R Affinity for Novel Analogs

The therapeutic success of liraglutide is largely due to its prolonged half-life compared to native GLP-1, which is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV). This protraction is achieved through a specific structural modification: the attachment of a C16 fatty acid (palmitic acid) to the lysine (B10760008) residue at position 26 via a glutamic acid spacer. nih.govresearchgate.net This modification allows liraglutide to reversibly bind to albumin in the bloodstream, protecting it from degradation and renal clearance. nih.gov

The development of new GLP-1RA analogs is a balancing act between two critical parameters:

Prolonged Half-Life: The length and properties of the fatty acid side chain are the most important determinants for protraction. nih.govnih.govnih.gov This acylation strategy forms the basis for extending the duration of action, allowing for less frequent administration.

GLP-1R Affinity and Potency: The spacer region that links the fatty acid to the peptide backbone is crucial for maintaining high affinity for the GLP-1 receptor and, consequently, potent biological activity. nih.govnih.govnih.gov Modifications in this area can significantly impact how well the analog binds to and activates the receptor.

Future research in this area involves exploring novel chemical strategies to further optimize this balance. This includes investigating different fatty acid lengths, polarities, and degrees of bulkiness, as well as designing new spacer linkers. nih.govnih.gov The goal is to create next-generation analogs with potentially weekly or even longer dosing intervals without compromising the potency and efficacy of receptor activation. This structure-activity relationship (SAR) analysis is fundamental to designing molecules that offer improved convenience and patient adherence while retaining or enhancing therapeutic benefits. nih.govnih.gov

Functional Roles of GLP-1R Populations in Specific Organ Smooth Muscle Cells (e.g., Kidney, Lung)

The expression of GLP-1 receptors is not limited to the pancreas and brain but extends to various other tissues, including the smooth muscle cells of different organs. The functional significance of these receptor populations is an active area of investigation, with potential implications for understanding the pleiotropic effects of liraglutide.

Kidney: GLP-1 receptors are expressed in the vascular smooth muscle cells of the renal vasculature, including the afferent arterioles that control blood flow into the glomeruli. physiology.orgphysiology.orgnih.gov Activation of these receptors has been shown to reduce the autoregulatory response of these arterioles to changes in pressure, leading to an increase in renal blood flow. physiology.orgphysiology.org This vasodilatory effect on the preglomerular vasculature may contribute to the renal benefits observed with GLP-1RA therapy. Liraglutide has also been shown to inhibit abnormal calcification in vascular smooth muscle cells under high-glucose conditions, a process relevant to diabetic vascular complications.

Lung: In the pulmonary system, GLP-1 receptors have been identified in the smooth muscle cells of arteries and arterioles. nih.gov Research suggests that GLP-1RAs may play a protective role in obstructive lung diseases. Overexpression of the GLP-1R in airway smooth muscle cells from patients with Chronic Obstructive Pulmonary Disease (COPD) was found to inhibit cell proliferation and the release of inflammatory cytokines. nih.govspandidos-publications.com In a rat model of pulmonary arterial hypertension (PAH), liraglutide demonstrated both preventive and therapeutic effects, partly by suppressing pathways that promote vascular remodeling and enhancing the eNOS/sGC/PKG pathway, which promotes vasodilation. nih.gov These findings suggest a potential role for GLP-1RAs in mitigating airway and vascular remodeling in lung diseases. nih.gov

Future research should focus on precisely mapping the distribution of these GLP-1R populations within organ-specific smooth muscle tissues and elucidating the downstream signaling pathways activated by liraglutide in these cells. Understanding these functional roles could uncover new therapeutic applications for GLP-1RAs in renal and pulmonary diseases.

Deepening Understanding of Neuroprotective Mechanisms in Diabetic Brain Contexts

Growing evidence suggests that liraglutide exerts neuroprotective effects, which is particularly relevant in the context of diabetes, a condition associated with an increased risk of cognitive decline and neurodegenerative diseases. Liraglutide can cross the blood-brain barrier, allowing it to act directly on GLP-1 receptors expressed in various brain regions. e-dmj.org

Future research is aimed at clarifying the specific mechanisms underlying this neuroprotection:

Reduction of Neuroinflammation: In diabetic and neurodegenerative models, liraglutide has been shown to reduce chronic neuroinflammation. It can decrease the activation of microglia and astrocytes, the brain's resident immune cells. physiology.org This is accompanied by a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. physiology.org

Inhibition of Apoptosis and Necroptosis: Liraglutide has demonstrated anti-apoptotic effects in neurons. e-dmj.org More recently, it has been shown to inhibit necroptosis, a form of programmed necrosis, in a mouse model of Parkinson's disease with co-morbid diabetes. This action is mediated by inhibiting the TNF-α signaling pathway, which is a key trigger for both inflammation and necroptosis.

Activation of Pro-Survival Pathways: The neuroprotective effects of liraglutide may be mediated through the activation of several intracellular signaling pathways. These include the PI3K/Akt and MAPK pathways, which are crucial for cell survival and plasticity. In diabetic mouse models, liraglutide has also been shown to upregulate the Wnt/β-catenin signaling pathway, which is involved in neurogenesis and cell survival. Furthermore, activation of the Nrf2/HO-1 pathway, a key cellular defense against oxidative stress, has been implicated in liraglutide's ability to protect neurons against ischemic injury.

A deeper understanding of these neuroprotective mechanisms could support the development of liraglutide and other GLP-1RAs as potential therapies for diabetic cognitive impairment and other neurodegenerative conditions.

Pharmacogenomic Determinants of Mechanistic Variability

There is significant inter-individual variability in the glycemic and weight loss responses to liraglutide therapy. The field of pharmacogenomics seeks to identify genetic variants that can predict a patient's response to a drug, paving the way for personalized medicine.

Future research in this area will focus on identifying and validating genetic biomarkers:

GLP-1 Receptor (GLP1R) Gene Variants: Several single nucleotide polymorphisms (SNPs) in the GLP1R gene have been associated with differing responses to liraglutide. For example, the A allele of the rs6923761 variant has been linked to greater weight reduction in some populations. researchgate.net Conversely, the rs10305420 polymorphism has been associated with a poorer weight loss response in certain individuals. Another study found that homozygosity for the T allele in rs10305420 was associated with an optimal glycemic response to liraglutide. drugbank.com

Variants in Other Genes: Genetic variations outside of the GLP1R gene may also influence treatment outcomes. A genome-wide analysis suggested that low-frequency variants in the ARRB1 gene, which codes for β-arrestin 1 (a protein involved in GLP-1R signaling), are associated with a greater reduction in HbA1c. Polymorphisms in genes such as TCF7L2, which is involved in the Wnt signaling pathway and influences GLP1R expression, are also being investigated as potential modulators of GLP-1RA efficacy.

Robust findings from larger, more diverse population studies are needed to confirm these associations. Identifying a panel of genetic markers could help clinicians predict which patients are most likely to achieve significant glycemic and weight control with liraglutide, thereby optimizing treatment strategies.

Gene VariantAssociated Effect on Liraglutide ResponsePopulation Studied (Example)
GLP1R rs6923761 (G>A)A-allele associated with greater weight loss. researchgate.netOverweight patients with T2D. researchgate.net
GLP1R rs10305420 (C>T)T-allele associated with poorer weight loss response.Obese women with PCOS.
GLP1R rs10305420 (C>T)TT homozygosity associated with optimal glycemic response. drugbank.comIranian people with T2D. drugbank.com
ARRB1 rs140226575 (G>A)A-allele (Met) associated with greater HbA1c reduction.Multi-ethnic cohorts with T2D.

Development of Novel Delivery Systems and Their Mechanistic Implications

The current administration of liraglutide via subcutaneous injection, while effective, presents challenges for patient adherence and convenience. Research into novel delivery systems aims to overcome these limitations, which may also have implications for the drug's pharmacokinetic profile and mechanistic actions.

A primary area of development is the microneedle (MN) patch :

Mechanism of Delivery: MN patches consist of an array of microscopic needles that painlessly penetrate the stratum corneum, the outermost layer of the skin, to deliver the drug into the epidermis or dermis. spandidos-publications.com Dissolving MNs, where the drug is encapsulated within tips made of a biocompatible material, release the drug as the tips dissolve in the skin's interstitial fluid. spandidos-publications.com

Pharmacokinetic Implications: Preclinical studies in rats and minipigs have shown that MN patch delivery of liraglutide can lead to faster absorption compared to subcutaneous injection. spandidos-publications.com While the relative bioavailability was somewhat lower than injection, the patch demonstrated a similar anti-hyperglycemic effect and was well-tolerated with minimal skin irritation. spandidos-publications.com

Future Directions: The key challenge for MN patches is achieving sufficient drug loading to accommodate clinically relevant doses. spandidos-publications.com Recent advances have focused on developing patches with pure liraglutide drug tips, which dramatically increases the loading capacity compared to conventional dissolving MNs where the drug is mixed with excipients. spandidos-publications.com Further research is needed to optimize patch design for human use, ensure consistent dosing, and evaluate long-term safety and efficacy. The development of such non-invasive or minimally invasive systems could significantly improve the therapeutic application of liraglutide and other peptide-based drugs.

Q & A

How can researchers formulate a PICOT-based research question to evaluate Victoza's efficacy in Type 2 diabetes management?

Answer:
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is critical for structuring clinically relevant research questions. For example:

  • Population: Adults with Type 2 diabetes and high cardiovascular risk.
  • Intervention: this compound (1.8 mg/day) added to standard care.
  • Comparison: Placebo with standard care.
  • Outcome: Time to first occurrence of cardiovascular death, nonfatal MI, or stroke.
  • Time: Median follow-up of 3.8 years.

This approach aligns with the LEADER trial design . Researchers should ensure outcomes are measurable (e.g., HbA1c reduction, hazard ratios) and define noninferiority margins (e.g., 0.4% for HbA1c comparisons) .

What methodological considerations are essential for designing a double-blind RCT comparing this compound to biosimilar GLP-1 agonists?

Answer:

  • Randomization: Stratify by baseline HbA1c, renal function, and cardiovascular history to minimize confounding .
  • Outcome Measures: Use both per-protocol (PP) and intention-to-treat (ITT) populations for primary efficacy analysis, with sensitivity analyses (e.g., last observation carried forward for missing data) .
  • Statistical Power: Calculate sample size based on noninferiority margins (e.g., 0.4% HbA1c difference) and expected dropout rates .
  • Safety Monitoring: Track gastrointestinal adverse events and pancreatitis incidence, using descriptive statistics and Chi-squared tests for between-group comparisons .

How should researchers address contradictory findings between trials on this compound’s cardiovascular benefits?

Answer:

  • Meta-Analysis: Pool data from trials (e.g., LEADER vs. other GLP-1 agonist studies) using random-effects models to account for heterogeneity.
  • Subgroup Analysis: Stratify by patient characteristics (e.g., baseline HbA1c, renal impairment) to identify effect modifiers .
  • Endpoint Scrutiny: Compare definitions of composite endpoints (e.g., inclusion/exclusion of hospitalization for heart failure) across studies .
  • Bias Assessment: Apply tools like Cochrane Risk of Bias Tool to evaluate trial quality .

What advanced statistical methods are suitable for analyzing this compound’s long-term safety data?

Answer:

  • Survival Analysis: Use Kaplan-Meier curves and Cox proportional hazards models to evaluate time-to-event outcomes (e.g., cardiovascular mortality) .
  • Mixed-Effects Models: Assess repeated measures (e.g., HbA1c trends over 26 weeks) while accounting for individual variability .
  • Propensity Score Matching: Adjust for confounding in observational studies comparing this compound to other antihyperglycemic agents .

How can researchers optimize systematic reviews on this compound’s efficacy in specific subpopulations?

Answer:

  • Search Strategy: Use databases like PubMed, EMBASE, and ClinicalTrials.gov with keywords: “liraglutide,” “renal impairment,” “cardiovascular outcomes,” and “subgroup analysis” .
  • Inclusion Criteria: Restrict to RCTs with pre-specified subgroup analyses (e.g., patients with eGFR <60 mL/min/1.73m²) .
  • Data Extraction: Tabulate outcomes (e.g., HbA1c reduction, adverse events) and use GRADE criteria to assess evidence quality .

What methodologies mitigate bias in real-world studies of this compound’s adherence patterns?

Answer:

  • Electronic Health Records (EHR): Leverage longitudinal data to track prescription refills and dose adjustments .
  • Propensity Score Adjustment: Control for confounding variables (e.g., age, comorbidities) when comparing adherence between this compound and other GLP-1 agonists .
  • Sensitivity Analyses: Test robustness by excluding patients with intermittent follow-up or incomplete data .

How should researchers handle missing HbA1c data in this compound trials?

Answer:

  • Imputation Methods: Apply last observation carried forward (LOCF) for ITT analyses, but validate findings with multiple imputation or pattern-mixture models .
  • Protocol-Specific Rules: Predefine thresholds for permissible missing data (e.g., ≤20% missing HbA1c measurements at week 26) .
  • Reporting Transparency: Disclose imputation methods in CONSORT flow diagrams and limitations sections .

What ethical considerations apply to this compound trials involving vulnerable populations (e.g., renal impairment)?

Answer:

  • Informed Consent: Clearly explain risks of acute kidney injury (contraindicated in severe renal impairment per prescribing guidelines) .
  • Safety Monitoring: Implement DSMB oversight for early termination rules if adverse events exceed predefined thresholds .
  • Exclusion Criteria: Align with FDA guidelines (e.g., exclude NYHA Class IV heart failure) to protect high-risk participants .

How can researchers validate this compound’s pharmacokinetic/pharmacodynamic (PK/PD) models in preclinical studies?

Answer:

  • Dose-Response Experiments: Use rodent models to correlate liraglutide plasma concentrations with glucose-lowering effects .
  • Mechanistic Modeling: Incorporate GLP-1 receptor binding affinity and half-life data to predict clinical efficacy .
  • Cross-Species Validation: Compare PK parameters (e.g., clearance, volume of distribution) between animal models and human data .

What strategies improve reproducibility when analyzing this compound’s effects on β-cell function?

Answer:

  • Standardized Assays: Use hyperglycemic clamps or HOMA-B indices to measure β-cell responsiveness across studies .
  • Blinded Analysis: Ensure laboratory technicians are blinded to treatment groups during insulin/C-peptide measurements .
  • Data Sharing: Publish raw datasets (e.g., glucose-stimulated insulin secretion) in repositories like Dryad for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.